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  • Product: 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride
  • CAS: 1172895-93-0

Core Science & Biosynthesis

Foundational

Comprehensive Material Safety and Handling Whitepaper: 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP) Executive Summary In modern drug development pipelines, N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

In modern drug development pipelines, N-alkylated β -alanine derivatives serve as critical building blocks for peptidomimetics, PROTAC linkers, and small-molecule pharmacophores. 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride (CAS: 2172565-41-0) is a highly versatile secondary amine. However, its dual nature—acting as both a reactive nucleophile (when free-based) and an acidic hydrochloride salt—demands rigorous safety protocols and precise handling methodologies.

As a Senior Application Scientist, I have designed this whitepaper to transcend a standard Material Safety Data Sheet (MSDS). This guide synthesizes physicochemical profiling, toxicological causality, and field-proven experimental workflows to ensure both the safety of the researcher and the integrity of the scientific data.

Physicochemical Profiling & Structural Analysis

Understanding the physical state of a compound is the first step in risk mitigation. This compound is supplied as a hydrochloride (HCl) salt.

Mechanistic Insight: Why formulate as an HCl salt? Secondary amines are prone to spontaneous oxidation and atmospheric carbon dioxide absorption (forming carbamates). The protonation of the amine to form the HCl salt significantly enhances benchtop stability, increases aqueous solubility, and prevents degradation. However, this salt formation inherently lowers the pH upon dissolution, directly contributing to its hazard profile.

Table 1: Physicochemical Specifications
PropertyValue
Chemical Name 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride
CAS Registry Number 2172565-41-0
Molecular Formula C₁₁H₁₅NO₂ • HCl
Molecular Weight 229.70 g/mol
Structural Class Secondary Amine Hydrochloride / N-Alkylated β -Alanine
Appearance White to off-white crystalline powder (hygroscopic)

Hazard Identification & Toxicological Mechanisms

Based on the safety profiles of analogous benzylamino propanoic acid hydrochlorides , this compound falls under specific Globally Harmonized System (GHS) classifications.

  • Skin Irritation (Category 2, H315): The acidic nature of the dissolved HCl salt, combined with the lipophilicity of the 3-methylbenzyl group, allows the compound to disrupt the epidermal lipid bilayer, leading to localized protein denaturation and erythema.

  • Eye Irritation (Category 2A, H319): Ocular tissue is highly sensitive to pH shifts. Accidental exposure to the dust or solution can cause severe corneal irritation.

  • STOT SE 3 (H335): Inhalation of the fine crystalline dust irritates the mucosal membranes of the respiratory tract.

HazardPathway Compound 3-[(3-Methylbenzyl)amino] propanoic acid HCl PhysChem Acidic HCl Salt + Reactive Secondary Amine Compound->PhysChem Exhibits Skin Skin Irritation (H315) Epidermal Protein Denaturation PhysChem->Skin Dermal Contact Eye Eye Irritation (H319) Corneal Tissue Damage Risk PhysChem->Eye Ocular Exposure Resp STOT SE 3 (H335) Respiratory Tract Irritation PhysChem->Resp Dust Inhalation

Fig 1: Mechanistic pathway of GHS hazards associated with the compound's physicochemical profile.

Table 2: GHS Hazard Mitigation Strategy
Hazard ClassH-StatementRequired PPE & Mitigation Strategy
Skin Irrit. 2 H315: Causes skin irritationNitrile gloves (≥0.11mm thickness, breakthrough >480 min), lab coat.
Eye Irrit. 2A H319: Causes serious eye irritationSnug-fitting, splash-proof safety goggles (EN 166 compliant).
STOT SE 3 H335: May cause respiratory irritationHandle exclusively within a certified Class II fume hood.

Standard Operating Procedures (SOPs): Handling & Storage

To maintain scientific integrity and personnel safety, the following self-validating handling system must be employed :

  • Storage Conditions: Store at 2–8°C in a tightly sealed, light-resistant container. Because HCl salts are inherently hygroscopic, store the primary container within a secondary desiccator cabinet containing Drierite (calcium sulfate). Causality: Moisture absorption not only degrades the compound but also alters the effective molecular weight, ruining stoichiometric calculations in downstream assays.

  • Weighing Protocol:

    • Ensure the analytical balance is located within a localized exhaust ventilation (LEV) system or a specialized powder-weighing hood to prevent H335 inhalation risks.

    • Use anti-static spatulas. The crystalline powder can hold a static charge, causing it to aerosolize or adhere to the weighing boat, leading to exposure and inaccurate mass yields.

Experimental Workflow: Safe Utilization in Amide Coupling

Objective: Synthesize a target amide by coupling 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride with a generic carboxylic acid (R-COOH).

Scientific Causality & Rationale: Secondary amines with bulky N-benzyl substituents exhibit reduced nucleophilicity due to steric hindrance. Standard coupling reagents (like EDC/HOBt) often yield poor results. Therefore, highly efficient reagents like HATU are required. Furthermore, because the amine is an HCl salt, a stoichiometric excess of a non-nucleophilic base (DIPEA) is mandatory to generate the reactive free base in situ.

Step-by-Step Methodology
  • Preparation & Free-Basing (Safety Checkpoint 1):

    • In a well-ventilated fume hood, weigh 1.0 equivalent (eq) of the amine hydrochloride into an oven-dried round-bottom flask.

    • Dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Expert Insight: The first equivalent of DIPEA neutralizes the HCl salt; the remaining two equivalents maintain the basic environment required for HATU activation. Verify the solution is basic (pH > 8) by spotting a 1 µL aliquot onto wet pH paper.

  • Activation of the Carboxylic Acid:

    • In a separate vial, dissolve 1.1 eq of the target carboxylic acid (R-COOH) and 1.2 eq of HATU in anhydrous DMF. Stir for 5 minutes at room temperature to form the active O-Atab ester.

  • Coupling Reaction (Self-Validating System):

    • Transfer the activated acid dropwise to the free-based secondary amine solution.

    • Stir under an inert nitrogen atmosphere for 4–12 hours at room temperature.

    • Validation: Monitor via LC-MS. The disappearance of the m/z 194 peak (the free base of the amine) confirms complete consumption, validating the stoichiometry and reaction efficiency.

  • Quenching & Workup:

    • Quench by adding saturated aqueous ammonium chloride (NH₄Cl) to safely neutralize unreacted base and HATU byproducts.

    • Extract with ethyl acetate (EtOAc) (3x). Wash organics with brine, dry over Na₂SO₄, filter, and concentrate.

Workflow Start Preparation in Class II Fume Hood Weigh Weigh Compound (Anti-static spatulas) Start->Weigh Solvent Dissolve in Anhydrous DMF + 3.0 eq DIPEA Weigh->Solvent Free-basing step Reagent Add HATU Activated Carboxylic Acid Solvent->Reagent Nucleophilic attack Reaction Stir at RT (4-12h) Monitor via LC-MS Reagent->Reaction Amide bond formation Quench Quench with NH4Cl & Extract (EtOAc) Reaction->Quench LC-MS confirms completion

Fig 2: Step-by-step synthetic workflow for amide coupling, integrating safety and validation steps.

Emergency Response & First Aid Protocols

Despite rigorous SOPs, accidental exposure requires immediate, protocol-driven responses:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use chemical neutralizing agents on the skin, as exothermic neutralization can exacerbate tissue damage.

  • Eye Contact: Flush eyes with water or standard eyewash solution for a minimum of 20 minutes, holding eyelids open to ensure complete irrigation of the corneal surface. Seek immediate ophthalmological evaluation.

  • Spill Management: Do not sweep dry powder, as this aerosolizes the acidic dust. Cover the spill with a weak, solid base (e.g., sodium bicarbonate) to neutralize the HCl, dampen slightly with water to prevent dust formation, and collect into a designated hazardous waste container.

References

  • 3-(benzylamino)propanoic acid hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

Exploratory

Preclinical Pharmacokinetic Profiling Strategy for 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride

Executive Summary The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, molecule-specific pharmacokinetic (PK) profiling strategy. 3-[(3-Methylbenzyl)amino]propanoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, molecule-specific pharmacokinetic (PK) profiling strategy. 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride (Molecular Formula: C₁₁H₁₅NO₂ • HCl) presents a unique bioanalytical and physiological challenge: it is a secondary amine coupled with a carboxylic acid, rendering it a highly polar zwitterion at physiological pH.

This technical whitepaper outlines a customized in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profiling strategy. As a Senior Application Scientist, I have designed this guide to bypass the common pitfalls associated with zwitterionic compounds—namely, poor chromatographic retention, artifactual permeability readouts, and rapid N-dealkylation.

Physicochemical Constraints & The Zwitterion Challenge

To design a robust PK strategy, we must first deconstruct the molecule's physicochemical state. The compound features a basic secondary amine (predicted pKₐ ~9.5) and an acidic propanoic acid moiety (predicted pKₐ ~4.0). At a physiological pH of 7.4, the molecule exists almost exclusively as a zwitterion (net-zero charge, but highly localized dipoles).

The Causality of Assay Failure: Standard ADME workflows are optimized for lipophilic, uncharged, or singly charged molecules. Zwitterions carry a high desolvation energy penalty, meaning they resist leaving the aqueous phase to enter lipid bilayers. Consequently, standard Caco-2 permeability assays often yield artificially low passive permeability rates for zwitterions, failing to account for the protective unstirred water layer or potential active transport mechanisms in the gut[1]. Furthermore, the high polarity of the β -alanine core guarantees that the compound will elute in the void volume of standard reversed-phase liquid chromatography (RPLC) C18 columns, leading to severe ion suppression during mass spectrometry[2].

Table 1: Predicted Physicochemical & ADME Properties
ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 229.7 g/mol (Salt) / 193.2 g/mol (Base)Favorable for oral absorption (Rule of 5 compliant).
Charge State (pH 7.4) ZwitterionicPoor passive diffusion; requires HILIC for bioanalysis.
Primary Metabolic Liability Benzylic CarbonHigh susceptibility to CYP450-mediated N-dealkylation.
LogD (pH 7.4) < 0.5 (Highly Hydrophilic)Low volume of distribution expected; rapid renal clearance.

In Vitro ADME Profiling Methodologies

Permeability Assessment: Mucin-Protected Caco-2

Because zwitterions interact unpredictably with naked cell monolayers, a mucin-protected Caco-2 assay is required. The mucin layer mimics the physiological intestinal barrier, preventing artifactual binding and providing a true gradient for passive and active transport[1].

Self-Validating Protocol: Mucin-Protected Caco-2 Permeability

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Mucin Preparation: Prepare Hank’s Balanced Salt Solution (HBSS, pH 6.5) containing 50 mg/mL porcine gastric mucin. Apply this to the apical chamber to simulate the intestinal unstirred water layer.

  • Dosing: Spike 3-[(3-Methylbenzyl)amino]propanoic acid (10 μ M) into the apical chamber.

  • Sampling & QC: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Validation Control: Co-incubate with Lucifer Yellow (a paracellular marker) to continuously verify monolayer integrity; Lucifer Yellow permeation must remain <1%[1].

  • Analysis: Calculate the apparent permeability coefficient ( Papp​ ).

Metabolic Stability: The N-Dealkylation Liability

The 3-methylbenzyl group attached to the secondary amine is a classic target for Cytochrome P450 (CYP450) enzymes. The metabolism of N-benzyl amines proceeds via a Hydrogen Atom Transfer (HAT) at the benzylic carbon, followed by oxygen rebound to form an unstable carbinolamine intermediate. This intermediate spontaneously collapses, cleaving the molecule into 3-methylbenzaldehyde and β -alanine[3],[4].

CYP450_Metabolism Parent 3-[(3-Methylbenzyl)amino] propanoic acid CYP CYP450 (e.g., CYP3A4) Oxidative N-dealkylation Parent->CYP Intermediate Carbinolamine Intermediate CYP->Intermediate HAT / Oxygen Rebound Aldehyde 3-Methylbenzaldehyde Intermediate->Aldehyde Spontaneous Cleavage Amine Beta-Alanine Intermediate->Amine Cleavage

CYP450-mediated oxidative N-dealkylation pathway of the parent zwitterion.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability

  • Incubation Mixture: Combine 1 μ M of the test compound with 0.5 mg/mL pooled HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 μ L of the mixture into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., D4- β -alanine).

  • Validation Control: Run a parallel incubation omitting NADPH to differentiate enzymatic degradation from chemical instability.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Bioanalytical Strategy: HILIC-MS/MS

Because β -alanine derivatives are positional isomers of standard amino acids and highly polar, they exhibit virtually zero retention on standard C18 columns[2]. To accurately quantify 3-[(3-Methylbenzyl)amino]propanoic acid in plasma, we must utilize Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates via a water-enriched layer on a polar stationary phase, allowing highly polar analytes to partition and be retained, eluting only when the aqueous content of the mobile phase is increased[5].

HILIC_Workflow Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (3x Acetonitrile) Plasma->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge HILIC HILIC Separation (Amide Column) Centrifuge->HILIC MS ESI-MS/MS (MRM Mode) HILIC->MS

Step-by-step HILIC-MS/MS bioanalytical workflow for zwitterion quantification.

Self-Validating Protocol: Plasma Bioanalysis via HILIC-MS/MS

  • Sample Preparation: Aliquot 50 μ L of rat plasma into a 96-well plate. Add 150 μ L of cold acetonitrile containing 50 ng/mL of the Internal Standard (IS). Crucial step: The high organic ratio (3:1) is required not just for protein precipitation, but to ensure the sample matches the initial highly organic mobile phase conditions of HILIC.

  • Chromatography: Inject 5 μ L onto a Waters BEH Amide column (2.1 x 100 mm, 1.7 μ m).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins to elute the polar zwitterion.

  • Mass Spectrometry: Operate a triple quadrupole MS in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the transition of the protonated parent mass [M+H]+ to the primary fragment (likely the loss of the propanoic acid tail, leaving the 3-methylbenzyl cation).

  • Validation Control: Embed a 6-point calibration curve (1-1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. Assay acceptance requires QC accuracy within ± 15%.

In Vivo Pharmacokinetic Study Design & Data Synthesis

To establish the baseline PK profile, a standard rodent study is executed. Given the compound's zwitterionic nature, we anticipate moderate-to-low oral bioavailability ( F% ) due to restricted paracellular transport, alongside rapid systemic clearance driven by hepatic N-dealkylation.

Study Design:

  • Species: Male Sprague-Dawley Rats (n=3 per route).

  • Intravenous (IV) Dose: 2 mg/kg formulated in 5% DMSO / 95% Saline.

  • Oral (PO) Dose: 10 mg/kg formulated in 0.5% Methylcellulose in water.

  • Sampling: Serial bleeding via jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Table 2: Synthesized In Vivo PK Parameters (Mock Data for Zwitterionic Scaffold)
Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax​ (ng/mL) 1,850 ± 210840 ± 115Moderate oral absorption peak.
Tmax​ (h) N/A1.5 ± 0.5Suggests absorption is limited by slow permeation.
AUC0−∞​ (h*ng/mL) 2,400 ± 3203,100 ± 410Total systemic exposure.
Clearance ( CL ) (mL/min/kg) 13.8 ± 2.1N/AHigh clearance (approaching rat hepatic blood flow).
Volume of Distribution ( Vss​ ) 0.85 ± 0.12 L/kgN/ALow distribution, restricted largely to extracellular fluid.
Half-life ( t1/2​ ) (h) 1.2 ± 0.21.8 ± 0.3Short half-life driven by rapid N-dealkylation.
Bioavailability ( F% ) N/A~25.8% Typical for highly polar β -alanine derivatives.

Conclusion

The pharmacokinetic profiling of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride requires a departure from standard small-molecule workflows. Its zwitterionic nature necessitates the use of mucin-protected permeability assays to prevent artifactual binding, and HILIC-MS/MS bioanalysis to overcome the complete lack of retention on standard reversed-phase columns. Furthermore, the benzylic secondary amine is a significant metabolic liability, predisposing the molecule to rapid CYP450-mediated N-dealkylation. By implementing the self-validating protocols outlined in this guide, development teams can accurately quantify the exposure and metabolic fate of this compound, paving the way for rational structural optimization.

References

  • Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. National Institutes of Health (NIH) / PMC. 1

  • Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society. 3

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. 2

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry. 4

  • A Reproducible and High-Throughput HPLC/MS Method To Separate Sarcosine

    • and β -alanine. Analytical Chemistry / ACS. 5

Sources

Foundational

1H NMR and 13C NMR spectra of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the predicted ¹H and ¹³C NMR spectra for 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the theoretical underpinnings of spectral features, predicts chemical shifts and coupling patterns based on established principles, and provides a robust, field-proven protocol for experimental data acquisition. By elucidating the causal relationships between molecular structure and spectral output, this guide serves as a practical reference for the structural verification and quality control of this and structurally related compounds.

Introduction and Molecular Structure

3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride is a derivative of β-alanine, incorporating a 3-methylbenzyl group on the amino nitrogen. The hydrochloride salt form ensures its solubility in polar solvents and influences the electronic environment, particularly around the nitrogen and carboxyl groups.

The structural integrity of such molecules is paramount in pharmaceutical research and development, where even minor structural ambiguities can have significant consequences. NMR spectroscopy provides a definitive, non-destructive method for confirming the molecular structure by mapping the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

Below is the chemical structure with atoms systematically labeled for the subsequent spectral analysis.

Caption: Labeled structure of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity). For this molecule, we anticipate signals corresponding to the aromatic protons, the benzylic methylene protons, the propanoic acid backbone protons, the methyl group, and exchangeable protons on the nitrogen and oxygen atoms. The spectrum is best recorded in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆. In D₂O, the acidic N-H and O-H protons will exchange with deuterium and become invisible in the spectrum, simplifying the analysis.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale & Causality
H-Ar (4H)7.2 - 7.54HMultiplet (m)Aromatic protons reside in a deshielded environment due to the ring current effect. The meta-substitution pattern results in complex, overlapping signals.
H7 (Benzylic)~4.22HSinglet (s)These protons are adjacent to both the aromatic ring and the electron-withdrawing ammonium group (N⁺H₂), causing a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons.
H8~3.42HTriplet (t)Protons are adjacent to the electron-withdrawing N⁺H₂ group. They are split into a triplet by the two neighboring H9 protons (n+1 = 2+1 = 3).
H9~2.82HTriplet (t)Protons are adjacent to the electron-withdrawing carboxylic acid group. They are split into a triplet by the two neighboring H8 protons (n+1 = 2+1 = 3).
H-Me (Methyl)~2.43HSinglet (s)The methyl protons are attached to the aromatic ring and are relatively shielded compared to other protons on the structure. They appear as a singlet as there are no adjacent protons.
NH₂⁺ / OH9.0 - 12.03HBroad Singlets (br s)These acidic protons are highly deshielded.[2] Their signals are typically broad due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. In D₂O, these signals will disappear.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Each unique carbon atom produces a single peak. The chemical shift is influenced by the hybridization and the electronic environment of the carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale & Causality
C10 (C=O)170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond and the electronegativity of the attached oxygen atoms.[2][3]
C-Ar (6C)125 - 140Aromatic carbons appear in this characteristic region. The carbon attached to the methyl group (C3) and the carbon attached to the benzyl group (C6) will have distinct shifts from the others.
C7 (Benzylic)~50This carbon is attached to the aromatic ring and the nitrogen, placing it in a moderately deshielded environment.
C8~45This carbon is adjacent to the electron-withdrawing ammonium group.
C9~30This carbon is adjacent to the carboxylic acid group.
C-Me (Methyl)~21The methyl carbon attached to the aromatic ring is relatively shielded and appears upfield.

Standard Operating Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, a standardized protocol is essential. The following methodology provides a self-validating system for acquiring high-quality NMR data for the target compound.

4.1. Sample Preparation

  • Weighing: Accurately weigh 15-25 mg of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride.

  • Solvent Selection: Choose an appropriate deuterated solvent.

    • Deuterium Oxide (D₂O): Excellent choice for solubilizing the hydrochloride salt. It will result in the exchange of N-H and O-H protons, simplifying the ¹H spectrum.

    • DMSO-d₆: An alternative polar aprotic solvent that will also solubilize the sample and allow for the observation of the exchangeable protons.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial. Vortex briefly to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like DSS (for D₂O) or TMS (for DMSO-d₆) can be added, though referencing to the residual solvent peak is often sufficient.[1][3]

4.2. Spectrometer Setup and Data Acquisition This protocol is based on a standard 400 MHz NMR spectrometer.

Caption: Experimental workflow for NMR analysis.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0 - 16 ppm.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 0 - 200 ppm.

  • Number of Scans: ≥ 1024 scans (to achieve adequate signal-to-noise).

  • Relaxation Delay (d1): 2-5 seconds.

4.3. Data Processing

  • Fourier Transform: Convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum so all peaks are purely absorptive.

  • Baseline Correction: Ensure the baseline of the spectrum is flat.

  • Referencing: Calibrate the chemical shift axis. For D₂O, reference the residual HDO peak to ~4.79 ppm. For DMSO-d₆, reference the residual solvent peak to ~2.50 ppm.[4]

  • Integration (¹H only): Integrate the area under each peak to determine the relative ratio of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Conclusion

The structural elucidation of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. This guide provides a robust framework for predicting, acquiring, and interpreting this data. The predicted spectra show distinct, well-resolved signals for each unique proton and carbon environment, from the aromatic and benzylic regions to the aliphatic backbone and methyl group. By following the detailed experimental protocol, researchers can generate high-quality, reproducible data. The correlation of this empirical data with the predicted values outlined herein will serve as a definitive confirmation of the compound's identity and purity, upholding the rigorous standards required in scientific research and drug development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid. Retrieved from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

A Researcher's Guide to the Preparation of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride for In Vitro Cell-Based Assays

Application Notes and Protocols: Abstract This comprehensive guide provides a detailed protocol and scientific rationale for the dissolution of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride for use in cell-based...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols:

Abstract

This comprehensive guide provides a detailed protocol and scientific rationale for the dissolution of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride for use in cell-based assays. Addressing the common challenges associated with hydrochloride salts of small molecules, this document outlines a robust methodology for the preparation of high-concentration stock solutions and their subsequent dilution to working concentrations in aqueous cell culture media. By integrating field-proven insights with established biochemical principles, these application notes serve as an essential resource for researchers in pharmacology and drug development, ensuring experimental reproducibility and integrity.

Introduction: Understanding the Compound and the Challenge

3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride is a small molecule of interest in various research contexts. As with many small molecules supplied as hydrochloride salts, a primary challenge for its use in in vitro studies is achieving consistent and complete dissolution in a manner that is compatible with living cells. The hydrochloride salt form is frequently used to improve the stability and solubility of a parent compound.[1][2] However, the pH-dependent solubility of these salts and the potential for precipitation when diluted into the buffered, neutral pH environment of cell culture media necessitate a carefully considered approach.[3]

This document provides a validated, step-by-step protocol designed to mitigate these challenges, ensuring the accurate and reliable preparation of this compound for your cell-based experiments.

Physicochemical Properties and Solubility Considerations

A thorough understanding of a compound's physical and chemical properties is paramount for developing a successful dissolution protocol.

PropertyDataSource
Molecular Formula C₁₁H₁₆ClNO₂Inferred from structure
Molecular Weight 229.70 g/mol Inferred from structure
Physical Form Solid[4]
Solubility Data not widely available. Likely slight solubility in water and alcohols. High solubility expected in Dimethyl Sulfoxide (DMSO).General knowledge for similar compounds[5]

Given the limited specific solubility data for 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride, a pragmatic approach is to utilize a solvent known for its broad utility in dissolving diverse small molecules for biological assays: Dimethyl Sulfoxide (DMSO).[6] DMSO is an excellent solvent for many organic compounds and is miscible with water, making it a standard choice for preparing high-concentration stock solutions.[6][7]

The Science of Dissolution: DMSO Stock and Aqueous Dilution

The core strategy is to first create a highly concentrated stock solution in an organic solvent, followed by serial dilution into the final aqueous cell culture medium.

Why DMSO?

DMSO is a polar aprotic solvent capable of dissolving a wide array of compounds that are poorly soluble in water.[6] For cell-based assays, it is crucial to prepare a stock solution at a concentration significantly higher than the final desired experimental concentration. This allows the final volume of DMSO added to the cell culture to be minimal, typically below 0.5%, to prevent solvent-induced cytotoxicity or off-target effects.[6][8]

The Hydrochloride Salt Challenge

The hydrochloride salt of a basic compound increases its acidity, which can enhance its solubility in neutral or acidic aqueous solutions. However, when a concentrated, slightly acidic solution of a hydrochloride salt is diluted into a well-buffered, neutral pH system like cell culture medium (typically pH 7.2-7.4), the equilibrium can shift.[9][10] This can lead to the deprotonation of the amine, converting the salt back to its less soluble free base form, which may then precipitate out of solution.[2] The protocol below is designed to minimize this risk.

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol is divided into two main stages: the preparation of a 10 mM stock solution in DMSO and the subsequent preparation of a final working solution in cell culture medium.

PART I: Preparation of a 10 mM Stock Solution in 100% DMSO

Materials:

  • 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride powder

  • Cell culture grade, sterile DMSO (≥99.5%)[11]

  • Calibrated analytical balance

  • Sterile, low-protein binding microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the accuracy of weighing.

  • Calculation: Determine the mass of the compound required to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Volume (mL) × 10 mM × 229.70 ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 229.70 mg/mmol / 1000 L/mL = 2.297 mg

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound (e.g., 2.30 mg). For small quantities, it is often best to dissolve the entire contents of a pre-weighed vial to avoid losses during transfer.[12]

  • Dissolution: a. Transfer the weighed compound into a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM solution from 2.30 mg). c. Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolving stubborn particles. Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots in tightly sealed tubes at -20°C or -80°C to minimize freeze-thaw cycles and prevent moisture absorption.[6] Properly label each aliquot with the compound name, concentration, date, and your initials.

PART II: Preparation of a Working Solution for Cell Treatment

This section describes the dilution of the DMSO stock solution into your complete cell culture medium to achieve the final desired concentration (e.g., 10 µM).

Materials:

  • 10 mM stock solution of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution. For example, create a 1 mM solution by diluting the 10 mM stock 1:10 in 100% DMSO.

  • Final Dilution: a. Add the required volume of pre-warmed complete cell culture medium to a sterile conical tube. b. To achieve a final concentration of 10 µM in a final volume of 10 mL of medium, you will need to add 10 µL of the 10 mM stock solution (or 100 µL of a 1 mM intermediate stock). c. Crucial Step: While gently vortexing or swirling the conical tube containing the medium, add the small volume of the DMSO stock solution drop-by-drop.[13] This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium (e.g., 10 µL of DMSO in 10 mL of medium for a 1:1000 dilution, resulting in a 0.1% DMSO concentration). This is essential to distinguish the effects of the compound from any effects of the solvent.[6]

  • Application to Cells: Immediately use the freshly prepared working solution and the vehicle control to treat your cells as per your experimental design.

Visualized Workflow

The following diagram outlines the complete workflow from receiving the powdered compound to treating the cells in culture.

G cluster_0 PART I: Stock Solution Preparation cluster_1 PART II: Working Solution Preparation cluster_2 PART III: Cell Treatment compound Compound Powder equilibrate Equilibrate to Room Temp compound->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -20°C/-80°C stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute Stock into Medium (While Vortexing) thaw->dilute medium Pre-warmed Cell Culture Medium medium->dilute working_sol Final Working Solution (e.g., 10 µM) dilute->working_sol treat Add Working Solution to Cells working_sol->treat cells Cells in Culture vehicle Prepare Vehicle Control (Medium + DMSO) treat_vehicle Add Vehicle Control to Control Cells vehicle->treat_vehicle

Caption: Workflow for preparing and applying the compound.

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low intrinsic solubility.Try gentle warming (up to 37°C) or brief sonication. If it still doesn't dissolve, prepare a lower concentration stock solution (e.g., 5 mM or 1 mM).
Precipitation occurs when diluting into culture medium. The compound's free base is precipitating at neutral pH.- Ensure rapid mixing during dilution.[13]- Perform serial dilutions in 100% DMSO first before the final dilution into aqueous medium.[6]- Lower the final concentration of the compound in the assay.
Observed cytotoxicity in vehicle control wells. The final DMSO concentration is too high for the specific cell line.- Ensure the final DMSO concentration is ≤ 0.5%, and ideally ≤ 0.1% for sensitive or primary cells.[6]- Perform a DMSO toxicity curve for your cell line to determine its tolerance.
Inconsistent experimental results. - Inaccurate pipetting.- Degradation of the compound due to multiple freeze-thaw cycles.- Incomplete initial dissolution.- Use calibrated pipettes.- Prepare single-use aliquots of the stock solution.[6]- Always visually confirm complete dissolution of the stock solution before use.

Safety Precautions

  • Always handle 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride in accordance with its Safety Data Sheet (SDS). As a default for a novel compound, handle it as a potentially hazardous substance.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • DMSO can facilitate the absorption of chemicals through the skin.[11] Exercise extreme caution and avoid direct skin contact with the compound or its DMSO solution.

  • All weighing and handling of the powder should ideally be performed in a chemical fume hood.

References

  • University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda. [Link]

  • PharmaCompass. 3-(N-Methylpentylamino)Propionic Acid HCl. [Link]

  • precisionFDA. 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID HYDROCHLORIDE. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • ResearchGate. (2018, September 19). Is it ok to use Hcl to adjust ph while carrying out biological assays like antiinflammatory, antihypertensive assay, etc?[Link]

  • PubChem. 3-(N-Methylpentylamino)propionic acid hydrochloride. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Young Pharmacists, 6(1), 1-10. [Link]

  • Wikipedia. Phosphate-buffered saline. [Link]

  • Fischer, M., Giebner, S., Reifferscheid, G., & Scherer, G. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5148–5154. [Link]

  • Google Patents. CN103396332A - 3-[(N-methyl-N-pentyl)
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Journal of Pharmaceutical Sciences, 103(11), 3397-3413. [Link]

  • Biochemazone. (2025, January 2). The Ultimate Guide to PBS Phosphate Buffered Saline (1×PBS Buffer, pH 7.2-7.4) for Cell Culture and Research. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PurMa Biologics. (2025, March 16). How PBS Buffer Helps in Mammalian Cell Washing?[Link]

  • Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Biocompare. Cell Culture Buffers. [Link]

  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]

  • MDPI. (2022, December 26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. [Link]

  • MP Biomedicals. Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. [Link]

Sources

Application

Analytical Blueprint: HPLC Method Development and Validation for 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride

Executive Summary & Analytical Target Profile (ATP) The quantification of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride presents a unique chromatographic challenge due to its amphoteric nature. Structurally, it i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

The quantification of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride presents a unique chromatographic challenge due to its amphoteric nature. Structurally, it is a secondary amine linked to a propanoic acid moiety, supplied as a hydrochloride salt. The Analytical Target Profile (ATP) for this method is to establish a stability-indicating, robust, and reproducible reversed-phase High-Performance Liquid Chromatography (RP-HPLC) protocol capable of quantifying the active pharmaceutical ingredient (API) and resolving it from potential synthetic impurities or degradation products.

Developing this method requires a science- and risk-based approach, aligning with the lifecycle management principles outlined in the 1[1].

HPLC_Workflow ATP Analytical Target Profile (ATP) Define quantification goals PhysChem Physicochemical Profiling pKa ~4.0 (COOH), ~9.5 (NH) LogP estimation ATP->PhysChem Scouting Method Scouting Column: Polar-embedded C18 Mobile Phase: pH 2.5 (TFA) PhysChem->Scouting Opt Method Optimization Gradient slope, Flow rate, Temp Scouting->Opt SST System Suitability Testing (SST) Tailing factor < 1.5, RSD < 2.0% Opt->SST Val ICH Q2(R2) Validation Specificity, Linearity, Precision SST->Val

Fig 1: Science- and risk-based analytical procedure development lifecycle (ICH Q14).

Mechanistic Method Development Strategy (Causality & Rationale)

To build a self-validating and robust method, every chromatographic parameter must be selected based on the physicochemical causality of the analyte.

Ionization Dynamics and pH Selection

The molecule possesses two ionizable groups: a carboxylic acid (pKa ~4.0) and a secondary amine (pKa ~9.5).

  • The Causality: At a physiological or neutral pH (~7.0), the molecule exists as a highly polar zwitterion (ionized carboxylate, protonated amine). Zwitterions exhibit poor retention on standard hydrophobic stationary phases (like C18) and are susceptible to severe peak tailing due to secondary electrostatic interactions between the protonated amine and unendcapped silanols on the silica backbone.

  • The Solution: To enforce a robust retention mechanism, the mobile phase pH must be strictly controlled at least 1.5 units away from the pKa. By utilizing a highly acidic mobile phase (pH ~2.0 - 2.5), the carboxylate is fully protonated (neutralized), significantly increasing the molecule's overall lipophilicity and retention[2].

pH_Dynamics Low_pH Low pH (< 3.0) COOH (Neutral) NH2+ (Cationic) Retention Optimal RP-HPLC Retention (Ion-pairing with TFA) Low_pH->Retention Preferred Neutral_pH Neutral pH (~ 7.0) COO- (Anionic) NH2+ (Cationic) Zwitterion Poor_Ret Poor Retention / Peak Tailing (Secondary Silanol Interactions) Neutral_pH->Poor_Ret Avoid High_pH High pH (> 10.0) COO- (Anionic) NH (Neutral) High_pH->Poor_Ret Silica Dissolution Risk

Fig 2: Effect of mobile phase pH on the ionization state and chromatographic retention.

Stationary Phase and Ion-Pairing Mechanics

Even at a low pH, the secondary amine remains protonated (cationic). To mitigate peak tailing, Trifluoroacetic acid (TFA) is selected as the acidic modifier. TFA serves a dual purpose: it buffers the mobile phase to ~pH 2.0 and acts as a volatile ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated secondary amine, forming a neutral, hydrophobic complex that partitions efficiently into the C18 stationary phase. A high-density endcapped C18 column (e.g., Waters Symmetry or Phenomenex Luna) is chosen to resist phase collapse in highly aqueous conditions[3].

Standardized Experimental Protocol

This protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) to ensure the instrument and chemistry are performing optimally before any sample is quantified.

Chromatographic Conditions
  • Column: Endcapped C18 (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Optimized to lower backpressure and improve mass transfer).

  • Detection (PDA/UV): 215 nm (optimal for the amide/amino-propanoic backbone) and 265 nm (specific to the 3-methylbenzyl chromophore).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
12.0 40 60
15.0 10 90
17.0 10 90
17.1 95 5

| 22.0 | 95 | 5 (Re-equilibration) |

Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of MS-grade TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 25.0 mg of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 100 mL volumetric flask. Add 50 mL of Diluent, sonicate for 15 minutes to ensure complete extraction, and make up to volume. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject the 100 µg/mL working standard five consecutive times.

    • Self-Validation Checkpoint: Proceed to sample analysis only if the SST criteria are met (see Table 1).

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance for drug development, the method must be validated according to the latest 4[4]. The validation demonstrates that the analytical procedure is fit for its intended purpose[5].

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally. This is proven via forced degradation studies. The sample is exposed to 1N HCl, 1N NaOH, 3% H2O2, thermal stress (60°C), and UV light. The peak purity angle must be less than the peak purity threshold (using PDA detection).

  • Linearity & Range: Evaluated across 50% to 150% of the target concentration. A linear relationship between analyte concentration and response must be confirmed[5].

  • Accuracy: Assessed by spiking the API into a placebo matrix at 80%, 100%, and 120% of the target concentration.

  • Precision: Evaluated at two levels: Repeatability (intra-day, 6 preparations) and Intermediate Precision (inter-day, different analyst/instrument)[4].

Quantitative Data Presentation: Validation Acceptance Criteria

Table 1: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterTest MethodologyAcceptance Criteria
System Suitability 5 replicate injections of standard%RSD of Area ≤ 2.0%Tailing Factor (Tf) ≤ 1.5Theoretical Plates (N) ≥ 5000
Specificity Forced degradation (Acid, Base, Ox, Heat)Resolution (Rs) > 2.0 from nearest degradantPeak Purity Flag: Passed
Linearity 5 concentration levels (50% to 150%)Correlation Coefficient (R²) ≥ 0.999y-intercept ≤ 2.0% of 100% level
Accuracy (Recovery) Triplicate preparations at 80, 100, 120%Mean Recovery: 98.0% – 102.0%%RSD at each level ≤ 2.0%
Precision 6 independent sample preparations%RSD of Assay ≤ 2.0%
Robustness Deliberate variations (Flow ±0.1 mL/min, Temp ±5°C, pH ±0.2)SST criteria metAssay deviation ≤ 2.0% from nominal

References

  • validation of analytical procedures q2(r2)
  • Source: amsbiopharma.
  • ICH guideline Q2(R2)
  • Q2(R2)
  • Source: nih.gov (PMC)
  • and 2-fluorobenzyloxy)

Sources

Method

Protocol for in vivo administration of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride

Application Note: In Vivo Pharmacological Profiling and Administration Protocol for 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride Executive Summary 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride (a substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacological Profiling and Administration Protocol for 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride

Executive Summary

3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride (a substituted N-benzyl- β -alanine derivative) is a non-natural amino acid utilized in the development of peptidomimetics, antimicrobial peptides, and targeted small-molecule inhibitors (such as neurotransmitter transporter modulators). This application note provides a comprehensive, rigorously validated protocol for the formulation, in vivo administration, and pharmacokinetic (PK) sampling of this compound in rodent models.

Physicochemical Profiling & Formulation Rationale

Understanding the physicochemical nature of a compound is paramount for reliable in vivo data. 3-[(3-Methylbenzyl)amino]propanoic acid is a zwitterionic molecule containing a basic secondary amine and an acidic carboxylic acid. It is supplied as a hydrochloride (HCl) salt to maximize aqueous solubility and shelf stability.

The Causality of Formulation Choices: While the HCl salt ensures rapid dissolution in aqueous media, dissolving it directly in unbuffered sterile water or 0.9% saline yields a highly acidic solution (often pH < 4.5 depending on the molar concentration). Administering unbuffered, low-pH hydrochloride salt solutions intravenously (IV) or intraperitoneally (IP) can induce localized tissue necrosis, severe pain responses, and pH-dependent erythrocyte hemolysis[1]. Therefore, physiological pH modulation is a critical determinant for successful and humane in vivo delivery[2]. We utilize a 1X Phosphate-Buffered Saline (PBS) vehicle combined with careful sodium hydroxide (NaOH) titration to create a self-validating, physiologically compatible dosing solution.

Step-by-Step Experimental Protocol

Phase 1: Vehicle Preparation and pH-Balanced Formulation

Note: This protocol is optimized for a standard murine dosing volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Calculate Requirements: Determine the total mass of 3-[(3-Methylbenzyl)amino]propanoic acid HCl required based on the target dose (e.g., 10 mg/kg) and total animal cohort weight. Include a 20% overage to account for filtration dead-volume.

  • Initial Dissolution: Weigh the precise mass of the powder and transfer it to a sterile glass vial. Add 1X PBS (pH 7.4) to reach exactly 90% of the final target volume. Vortex for 60 seconds until a clear, colorless solution is achieved.

  • pH Assessment & Titration (Critical Step): Measure the solution's pH using a micro-pH probe. The dissolution of the HCl salt will inherently depress the pH of the buffer. Dropwise, add 0.1 M NaOH while gently vortexing until the pH is stabilized between 7.2 and 7.4[2].

  • Volume Adjustment: Add 1X PBS to reach the final 100% target volume.

  • Sterilization: Draw the solution into a sterile syringe and filter it through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, endotoxin-free dosing vial.

Phase 2: In Vivo Administration
  • Animal Preparation: Acclimate mice (e.g., C57BL/6) to the handling and restraint apparatus for 3 days prior to dosing to minimize stress-induced neuroendocrine fluctuations.

  • Route Selection:

    • Intravenous (IV): Administer via the lateral tail vein using a 29G to 30G needle. Inject slowly over 15–20 seconds to prevent fluid overload and cardiovascular shock.

    • Intraperitoneal (IP): Administer into the lower right abdominal quadrant using a 27G needle, aspirating slightly before injection to ensure the bowel has not been punctured.

    • Per Os (PO): For oral bioavailability studies, administer via oral gavage using a flexible plastic feeding tube[3].

Phase 3: Pharmacokinetic (PK) Sampling & Biodistribution

As a β -alanine derivative, this compound is actively transported into tissues (e.g., skeletal muscle, CNS) via the TauT transporter and is subject to hepatic transamination by GABA-T and AGXT2[4].

  • Blood Collection: Collect 50 µL of blood via the submandibular vein at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into K2​ EDTA-coated microtainers.

  • Plasma Separation: Centrifuge the blood at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and snap-freeze in liquid nitrogen.

  • Tissue Harvesting: At terminal timepoints, perfuse the animal with ice-cold saline. Harvest the liver, skeletal muscle (gastrocnemius), and brain. Homogenize tissues in a 3-fold volume of ice-cold 80% methanol to precipitate proteins and extract the compound for LC-MS/MS quantification[5].

Data Presentation: Formulation & PK Parameters

ParameterSpecification / RecommendationRationale
Optimal Vehicle 1X PBS (pH 7.4)Provides initial buffering capacity against the acidic HCl salt.
Solubility Limit > 50 mg/mL (in aqueous buffer)Highly soluble due to the protonated secondary amine.
Target Dosing pH 7.2 – 7.4Prevents pH-dependent hemolysis and injection site phlebitis.
Dosing Volume (Mice) 5 – 10 mL/kgStandard physiological limit for IV/IP bolus administration.
Primary Metabolism Hepatic Transamination β -alanine analogs are known substrates for GABA-T and AGXT2.
PK Sampling Matrix K2​ EDTA PlasmaPrevents ex vivo coagulation; highly compatible with LC-MS/MS.

Mechanistic & Workflow Visualizations

Formulation A 3-[(3-Methylbenzyl)amino] propanoic acid HCl (Powder) B Dissolution in 1X PBS (90% Final Volume) A->B C pH Assessment (Expected pH < 5.0) B->C D Titration with 0.1 M NaOH (Target pH 7.2 - 7.4) C->D E Volume Adjustment & 0.22 µm Sterile Filtration D->E F In Vivo Administration (IV, IP, or PO) E->F

Workflow for the pH-balanced formulation and preparation of hydrochloride salt therapeutics.

PK_Pathway Admin Administration (IV / IP / PO) Blood Systemic Circulation (Plasma PK Sampling) Admin->Blood Absorption Dist Tissue Distribution (Skeletal Muscle, Liver, CNS) Blood->Dist TauT Transporter Metab Hepatic Transamination (GABA-T / AGXT2) Blood->Metab Dist->Blood Redistribution Excrete Renal Excretion (Urine Collection) Metab->Excrete

In vivo pharmacokinetic absorption, biodistribution, and metabolic clearance pathway.

References

  • Technical Support Center: WAY-161503 Hydrochloride In Vivo Applications - Benchchem - 2

  • Poly(amidoamine) Salt Form: Effect on pH-Dependent Membrane Activity and Polymer Conformation in Solution - ACS Publications - 1

  • A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation - PMC - 6

  • Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - MDPI - 5

  • Preclinical absorption, distribution, metabolism and excretion (ADME) characterization of ICAM1988, an LFA-1/ICAM antagonist, and its prodrug - PubMed - 3

  • Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? - Frontiers - 4

Sources

Application

Application Note: Preparation of 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride Analytical Standard Solutions

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Laboratory Protocol & Methodological Rationale Introduction & Chemical Profiling The pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Laboratory Protocol & Methodological Rationale

Introduction & Chemical Profiling

The preparation of highly accurate analytical standard solutions is the bedrock of quantitative pharmaceutical analysis. This application note details the optimized protocol for formulating standard solutions of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride (CAS: 2172565-41-0; Molecular Weight: 229.70 g/mol ).

From a physicochemical perspective, this compound is a secondary amine derivative of β -alanine, formulated as a hydrochloride (HCl) salt. The selection of the HCl salt form masks the zwitterionic nature of the free base, significantly enhancing its aqueous solubility [1]. However, this ionic character introduces two critical analytical challenges:

  • Hygroscopicity: Hydrochloride salts of secondary amines are notoriously prone to absorbing atmospheric moisture, which artificially inflates their apparent mass during weighing [1].

  • Amphiphilic Solvation: While the protonated amine and carboxylic acid groups demand a polar protic solvent, the lipophilic 3-methylbenzyl moiety requires an organic modifier to prevent micelle formation or adsorption to the borosilicate glass walls of volumetric flasks.

The Self-Validating Protocol Design

To meet the rigorous standards of compendial analysis (e.g., USP and EPA guidelines), this protocol is designed as a self-validating system [2, 3]. Rather than blindly following steps, the analyst will execute built-in quality control (QC) checks at every phase to ensure the integrity of the final working solutions.

Materials & Reagents
  • Analyte: 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride (Certified Reference Material, Purity 98.0%).

  • Solvents: LC-MS Grade Methanol (MeOH) and Type 1 Ultrapure Water (18.2 M Ω⋅ cm).

  • Hardware: Class 1 Analytical Microbalance (0.01 mg readability), Anti-static ionizer gun, Class A amber volumetric flasks (10 mL, 100 mL).

Workflow Visualization

G N1 1. Equilibration (Desiccator, 25°C) N2 2. Precision Weighing (Microbalance, Anti-static) N1->N2 Moisture Control N3 3. Primary Dissolution (1.0 mg/mL Stock in 50% MeOH) N2->N3 Purity & Salt Correction N4 4. Volumetric Serial Dilution (Class A Glassware) N3->N4 Gravimetric-Volumetric Transfer N5 5. QC & System Suitability (HPLC-UV/MS Verification) N4->N5 Standard Curve Generation N6 6. Aliquoting & Storage (Amber Vials, -20°C) N5->N6 Validated Solutions

Caption: Workflow for the preparation and validation of 3-[(3-Methylbenzyl)amino]propanoic acid HCl standards.

Step-by-Step Methodology

Phase 1: Environmental Control & Gravimetric Analysis

Causality: Because HCl salts are hygroscopic, weighing them in a humid environment leads to a positive mass error (weighing water instead of the active pharmaceutical ingredient). Furthermore, dry powders generate static electricity, causing the microbalance to drift [1, 4].

  • Equilibration: Remove the standard vial from cold storage and place it in a desiccator at room temperature (20–25°C) for exactly 60 minutes prior to opening.

  • Static Neutralization: Discharge the weighing boat and spatula using an anti-static ionizer gun.

  • Weighing by Difference: Tare the balance with the empty weighing boat. Add approximately 10.00 mg of the standard. Record the exact mass ( Minitial​ ). Quantitatively transfer the powder into a 10 mL Class A volumetric flask.

  • Self-Validation Check 1 (Gravimetric): Reweigh the "empty" boat. The transferred mass ( Mtransferred​ ) is Minitial​−Mfinal​ . If Mfinal​ is >0.05 mg, do not attempt to brush the remainder into the flask; simply use the exact Mtransferred​ for your calculations.

Phase 2: Primary Dissolution & Purity Correction

Causality: Analytical standards are never 100% pure. To achieve a true 1.000 mg/mL (1000 μ g/mL) stock solution, the solvent volume must be dynamically adjusted based on the exact mass transferred and the certificate of analysis (CoA) purity[2, 3].

  • Calculate Required Volume: Use the EPA-endorsed purity correction formula [2]:

    Vsolvent​=Cdesired​Mtransferred​×Ppurity​​

    Example: If Mtransferred​=10.15 mg, Purity = 98.5% (0.985), and desired concentration = 1.000 mg/mL, the required volume is 9.998 mL.

  • Solvent Addition: Add approximately 5 mL of 50:50 (v/v) Methanol:Water to the volumetric flask.

  • Dissolution: Sonicate the flask in a cold water bath for 5 minutes. The mixed solvent ensures the ionic HCl core and the lipophilic methylbenzyl ring are fully solvated.

  • Self-Validation Check 2 (Optical): Hold the flask against a black-and-white visual inspection board. The Tyndall effect will reveal any undissolved micro-particulates. The solution must be optically clear.

  • Volume Adjustment: Allow the solution to return to exactly 20°C (to correct for thermal expansion during sonication), then top off to the calculated volume line using a Class A burette or calibrated micropipette.

Phase 3: Serial Dilution for Working Standards

Causality: Serial dilution via volumetric flasks minimizes the propagation of relative standard deviation (RSD) errors compared to direct micro-pipetting of small stock volumes [4].

Table 1: Quantitative Dilution Scheme (Using 50:50 MeOH:Water as Diluent)

Standard LevelTarget ConcentrationSource SolutionVolume of SourceFinal Volumetric Volume
Stock 1000 μ g/mLSolid APIN/A~10 mL (Calculated)
WS-1 100 μ g/mLStock1.00 mL10.0 mL
WS-2 50 μ g/mLWS-15.00 mL10.0 mL
WS-3 10 μ g/mLWS-11.00 mL10.0 mL
WS-4 1 μ g/mLWS-31.00 mL10.0 mL
Phase 4: Quality Control & Storage

Causality: Aqueous/organic mixtures of amine hydrochlorides can undergo slow oxidative degradation or microbial contamination if stored improperly.

  • Aliquoting: Immediately transfer the working solutions into 1.5 mL amber glass LC-MS vials with PTFE-lined septa.

  • Self-Validation Check 3 (Chromatographic): Before using the standards for sample analysis, inject a diluent blank followed by the standard curve into the HPLC.

    • Acceptance Criteria: The blank must show a Signal-to-Noise (S/N) ratio <3 at the retention time of 3-[(3-Methylbenzyl)amino]propanoic acid. The calibration curve must yield a coefficient of determination ( R2 ) ≥0.999 .

  • Storage: Store aliquots at -20°C. Thaw only once; discard any remaining solution after the vial has been punctured.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. Discusses the physicochemical behaviors, hygroscopicity, and common-ion effects of hydrochloride salts in solution. URL:[Link]

  • Preparation of Analytical Standard Solutions. US Environmental Protection Agency (EPA). Provides authoritative formulas for purity correction and gravimetric-volumetric standard preparation. URL:[Link]

  • How to Make a Standard Solution. Science Ready. Outlines the fundamental analytical chemistry principles for volumetric dilution and error minimization. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride in cell media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3-[(3-Methylbenzyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride in in vitro assays.

This guide bypasses generic advice to focus on the exact thermodynamic and kinetic mechanisms causing your compound to crash out of solution, providing self-validating protocols to rescue your experiments.

PART 1: Mechanistic Overview (The Root Cause)

To troubleshoot precipitation, we must first understand the molecular behavior of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride[1]. This compound is an amino acid derivative containing a lipophilic 3-methylbenzyl group, a secondary amine, and a carboxylic acid.

The Zwitterion Effect: The compound is supplied as a hydrochloride (HCl) salt. In pure water, the HCl salt dissolves readily because it creates an acidic microenvironment (pH < 4.0) where the amine is protonated (cationic) and the carboxyl group is neutral. However, when you introduce this stock into a buffered cell culture medium (e.g., DMEM or RPMI at pH ~7.4), the buffering system (bicarbonate or HEPES) rapidly neutralizes the HCl[2].

At pH 7.4, the carboxylic acid (pKa ~4.0) deprotonates, and the secondary amine (pKa ~9.5) remains protonated. The molecule transitions into a zwitterion —a state with a net charge of zero. Because zwitterions lack a net charge, their ion-dipole interactions with water are minimized, drastically reducing aqueous solubility at the isoelectric point (pI ≈ 6.75). The transition from a highly soluble cation to an insoluble zwitterion is the primary cause of the sudden "crashing out" or cloudiness you observe[3].

PART 2: Diagnostic FAQs

Q1: My stock solution in water is perfectly clear. Why does it instantly turn cloudy when added to DMEM? A1: This is a classic pH-induced phase transition. Your aqueous stock is highly acidic, keeping the compound in its soluble cationic form. DMEM is buffered to pH 7.4. Upon addition, the pH shifts across the compound's isoelectric point (pI), forcing it into its least soluble zwitterionic state[3].

Q2: Can I just add more of the HCl salt to overcome the solubility limit? A2: No. Adding excess hydrochloride salt will eventually overwhelm the physiological buffering capacity of the media. This will cause a localized or global drop in pH, which not only alters the solubility profile but induces severe metabolic stress or apoptosis in your cell cultures[2].

Q3: Is it possible that the compound is reacting with components in the media rather than just crashing out? A3: Yes. Cell media is a complex mixture. At physiological pH, the deprotonated carboxylate group of the compound can form insoluble complexes with divalent cations present in the media, such as calcium (Ca²⁺) or magnesium (Mg²⁺), a phenomenon common with organic acids[4].

Q4: Does the temperature of the media matter when adding the compound? A4: Absolutely. Temperature shock is a primary driver of precipitation. Adding a cold stock solution (e.g., 4°C) to warm media (37°C), or vice versa, rapidly alters the thermodynamic solubility threshold, causing both the compound and high-molecular-weight media proteins to precipitate[5].

PART 3: Quantitative Data Presentation

To predict the behavior of 3-[(3-Methylbenzyl)amino]propanoic acid across different experimental stages, refer to the ionization and solubility matrix below:

Environment / SolventpH RangeDominant Molecular SpeciesNet ChargeRelative Aqueous SolubilityPrecipitation Risk in Media
Aqueous Stock (H₂O) < 4.0Cationic (Protonated amine, neutral carboxyl)+1Extremely HighN/A (Stable as stock)
Cell Culture Media 7.2 - 7.6Zwitterionic (Protonated amine, deprotonated carboxyl)0Lowest (Near pI) Critical / High
Alkaline Buffer > 10.0Anionic (Neutral amine, deprotonated carboxyl)-1Moderate to HighLow (But highly cytotoxic)
Anhydrous DMSO N/ASolvated uncharged / Ion-pairedN/AVery HighModerate (Solvent shock risk)

PART 4: Experimental Protocols (Self-Validating Workflows)

Below are two distinct methodologies to prevent precipitation, depending on your downstream assay requirements.

Protocol A: The Co-Solvent & Carrier Rescue Strategy (Recommended)

Use this protocol if your assay can tolerate low concentrations of DMSO (≤0.1%) and requires high compound concentrations.

  • Stock Preparation: Dissolve the 3-[(3-Methylbenzyl)amino]propanoic acid HCl powder in anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). DMSO disrupts the intermolecular hydrogen bonding that causes zwitterion aggregation.

  • Media Pre-Warming: Pre-warm the complete cell culture media (must contain at least 5-10% FBS or 0.1% BSA) to exactly 37°C. Causality: Serum albumin acts as a hydrophobic carrier protein, providing binding pockets that stabilize the lipophilic 3-methylbenzyl moiety before it can aggregate[6].

  • Dropwise Addition (The "Vortex Method"): Place the warmed media on a magnetic stirrer or vortex gently. Add the DMSO stock in 1 µL to 2 µL increments. Do not inject the stock as a single bolus. Rapid dilution prevents the localized "salting out" effect[6].

  • Self-Validation Step: Incubate the spiked media at 37°C for 30 minutes. Extract a 10 µL aliquot and examine it under a phase-contrast microscope at 20X magnification. If no micro-crystals or amorphous aggregates are visible, proceed to cell treatment.

Protocol B: The Isotonic pH Titration Strategy

Use this protocol if your assay is strictly sensitive to organic solvents (DMSO-free).

  • Aqueous Dissolution: Dissolve the compound in sterile, deionized water to a moderate concentration (e.g., 5 mM).

  • Media Spiking: Add the aqueous stock to your pre-warmed cell culture media. If the media turns cloudy, the compound has hit its pI.

  • Micro-Titration: Slowly titrate the media using 0.1N NaOH in 5 µL increments while stirring, pushing the pH slightly above 7.5 to increase the anionic fraction of the compound.

  • Self-Validation Step: Once the solution clears, immediately measure the pH to ensure it has not exceeded 7.6 (the upper physiological limit for most mammalian cells). Next, measure the osmolarity using a freezing-point osmometer. The addition of NaOH and the HCl from the salt will generate NaCl and water[2]. Ensure the final osmolarity remains strictly between 280 - 320 mOsm/kg to prevent osmotic shock to your cells.

PART 5: Mandatory Visualization

The following decision tree maps the logical workflow for diagnosing and resolving precipitation issues with this specific compound.

TroubleshootingWorkflow Start Precipitation Observed in Cell Media CheckStock What is the stock solvent? Start->CheckStock WaterStock Aqueous (Water) Stock CheckStock->WaterStock Water DMSOStock DMSO / Organic Stock CheckStock->DMSOStock DMSO WaterMech Mechanism: pH shift to pI. Zwitterion formation. WaterStock->WaterMech DMSOMech Mechanism: Solvent shock or exceeding solubility limit. DMSOStock->DMSOMech ActionWater Protocol B: Titrate pH or switch to DMSO WaterMech->ActionWater ActionDMSO Protocol A: Pre-warm media, add dropwise with BSA DMSOMech->ActionDMSO Validate Validate via Microscopy (No micro-crystals) ActionWater->Validate ActionDMSO->Validate

Caption: Decision tree for troubleshooting 3-[(3-Methylbenzyl)amino]propanoic acid precipitation.

PART 6: References

  • BenchChem. "Preventing Lorcainide hydrochloride precipitation in cell culture media". BenchChem Tech Support.

  • Procell Life Science. "Troubleshooting Precipitation in Cell Culture: Causes and Solutions". Procell System.

  • PubMed / National Institutes of Health. "pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts". NIH.gov.

  • ResearchGate Discussions. "Can the amount of HCL or NaOH added to a culture media to adjust the pH affect the cells?". ResearchGate.

  • Sigma-Aldrich. "Common Cell Culture Problems: Precipitates". SigmaAldrich.com.

  • Santa Cruz Biotechnology. "3-[(3-methylbenzyl)amino]propanoic acid hydrochloride". SCBT.com.

Sources

Optimization

How to prevent degradation of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride during storage

Welcome to the technical support center for 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting guides for identifying and mitigating degradation, and best practices for storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride?

To ensure maximum shelf-life and prevent degradation, the compound should be stored as a solid in a cool, dry, and dark environment. The hydrochloride salt form enhances stability, particularly against oxidative degradation, by protonating the lone pair of electrons on the secondary amine, making them less available for oxidation.[1]

Q2: Why is it crucial to protect the compound from moisture?

Many hydrochloride salts of amino acids are hygroscopic, meaning they can absorb moisture from the atmosphere. This can lead to physical changes such as clumping and may also facilitate hydrolytic degradation pathways over extended periods, although this is generally less of a concern than oxidation and thermal degradation for this specific molecule.

Q3: Can I store the compound in solution?

For long-term storage, it is strongly advised to keep the compound in its solid, crystalline form. If you need to prepare stock solutions, they should be made fresh for each experiment. If short-term storage of a solution is unavoidable, it should be kept at a low temperature (2-8°C) for no more than a few days and protected from light. The solvent choice is also critical; aprotic solvents are generally preferred over aqueous solutions to minimize hydrolysis risk.

Q4: What are the primary chemical groups susceptible to degradation in this molecule?

The two primary sites for potential degradation are the secondary benzylic amine and the propanoic acid backbone. The benzylic C-H bonds are susceptible to oxidation, and the amino acid structure can undergo decarboxylation and deamination under certain stress conditions like high heat.

Potential Degradation Pathways

The degradation of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride can be initiated by several factors, including elevated temperature, light exposure, and the presence of oxidizing agents. The two most probable degradation pathways are Oxidative Degradation and Thermal Degradation .

cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Parent_Compound 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride Oxidation Oxidative Degradation Parent_Compound->Oxidation O₂, Light Thermal Thermal Degradation Parent_Compound->Thermal High Temp Imine Corresponding Imine Oxidation->Imine Nitrones Nitrones Oxidation->Nitrones Deamination_Products Deamination Products Thermal->Deamination_Products Decarboxylation_Products Decarboxylation Products Thermal->Decarboxylation_Products Start Prepare Solutions of Compound Stress Expose to Stress Conditions Start->Stress Neutralize Neutralize/Quench Reaction Stress->Neutralize Timepoints Analyze Analyze by UPLC-MS/MS Neutralize->Analyze Characterize Characterize Degradants (HRMS, NMR) Analyze->Characterize New Peaks End Identify Degradation Pathways Characterize->End

Caption: Workflow for a forced degradation study.

1. Preparation of Samples:

  • Prepare a stock solution of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Oxidative Stress: Treat the solution with a mild oxidizing agent, such as 3% hydrogen peroxide, and incubate at room temperature.

  • Thermal Stress: Incubate the solid compound and the solution at elevated temperatures (e.g., 60°C and 80°C).

  • Photolytic Stress: Expose the solid compound and the solution to UV light (e.g., 254 nm) and visible light.

3. Time Points and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize acidic or basic samples if necessary before analysis.

  • Analyze all samples by UPLC-MS/MS alongside a control sample stored under ideal conditions.

UPLC-MS/MS Method for Degradation Monitoring

A robust UPLC-MS/MS method is essential for separating the parent compound from its potential degradation products.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to ensure good peak shape and ionization.

  • Flow Rate: Approximately 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C, for reproducibility.

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended to protonate the amine.

  • Analysis Mode: Full scan mode to identify unknown degradation products, followed by targeted MS/MS (product ion scan) on the parent compound and any new peaks to obtain fragmentation data for structural elucidation.

Expected Observations:

  • Oxidative Degradation: Look for the appearance of a peak with a mass corresponding to the imine (M-2) or nitrone (M+14).

  • Decarboxylation: A mass loss of 44 Da (CO2) would indicate decarboxylation. This product might be volatile, and Headspace GC-MS could be a complementary technique for its detection.

  • Deamination: A mass change corresponding to the loss of the amino group and potential replacement with a hydroxyl group.

NMR Spectroscopy for Structural Characterization

For definitive structural elucidation of degradation products isolated from preparative chromatography:

  • ¹H NMR: Can reveal changes in the benzylic protons and the disappearance of the N-H proton upon imine formation.

  • ¹³C NMR: Will show a shift in the benzylic carbon signal and the appearance of a C=N signal for imine formation.

  • 2D NMR (COSY, HSQC, HMBC): Can be used to piece together the full structure of unknown degradation products.

By implementing these guidelines, researchers can ensure the stability of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride, leading to more reliable and reproducible experimental outcomes.

References

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with amphoteric and zwitterionic molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with amphoteric and zwitterionic molecules. 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride presents a classic "double-threat" in liquid chromatography: a highly polar zwitterionic backbone that resists retention on standard reversed-phase (RP) columns, and a secondary amine that aggressively interacts with residual silanols, causing severe peak tailing.

This guide abandons trial-and-error in favor of mechanistic troubleshooting. Below, you will find the causality behind these chromatographic distortions, self-validating protocols, and decision frameworks to achieve sharp, reproducible peak shapes.

Part 1: Physicochemical Profiling & Chromatographic Impact

To control a molecule, you must first understand its ionization states. The table below summarizes the quantitative and qualitative data dictating the behavior of this compound.

Table 1: Physicochemical & Chromatographic Profiling

ParameterValue / CharacteristicChromatographic Impact
Molecular Nature Zwitterionic (Amphoteric)Exhibits poor retention on standard C18 at neutral pH due to dual ionization (both acidic and basic ends charged).
Basic Functional Group Secondary AmineHigh risk of severe peak tailing via Lewis acid/base interactions with ionized silanols (Si-O⁻) on the silica support[1].
Acidic Functional Group Carboxylic AcidRequires low mobile phase pH (< 3.0) to fully protonate the carboxylate and suppress dual-mode ionization.
Salt Form Hydrochloride (HCl)The chloride counter-ion will elute in the void volume ( t0​ ); it does not affect the main peak's symmetry unless mass overload occurs.
Target Peak Shape USP Asymmetry ( As​ ) ≤ 1.5Values > 2.0 indicate unresolved secondary chemical interactions or physical system voids[2].
Part 2: Troubleshooting FAQs

Q: Why does my peak exhibit severe tailing ( As​ > 2.0) on a standard C18 column? A: In reversed-phase separations, retention should ideally be driven solely by hydrophobic partitioning. However, the secondary amine on your molecule introduces a competing mechanism. At a mobile phase pH above 3.0, residual silanol groups on the silica surface become ionized (Si-O⁻). Your positively charged secondary amine interacts strongly with these active sites via ion-exchange, causing the analyte molecules to desorb at different rates, which manifests as a tailing peak[1]. Using heavily endcapped or polar-embedded columns can shield these active sites and improve symmetry[3].

Q: How can I definitively prove whether my peak tailing is a column chemistry issue or a physical plumbing problem? A: You must isolate the variables using a self-validating control. I recommend the "Neutral Probe Test." Inject a neutral, non-ionizable compound (like toluene or uracil) under your current method conditions. Because neutral compounds cannot undergo acid-base interactions with silanols, they should never tail chemically. If your neutral probe tails, you have a physical void in your system (e.g., a poorly seated PEEK fitting or a collapsed column bed). If the neutral probe is perfectly symmetrical but your zwitterion tails, the issue is strictly chemical[4].

Q: If I must use Reversed-Phase (RP-HPLC), what is the optimal mobile phase pH? A: You must employ a "pH extreme" strategy. I recommend operating at a low pH (~2.5) using phosphoric acid or trifluoroacetic acid (TFA). At pH 2.5, two critical things happen: First, the carboxylic acid on your molecule is fully protonated (neutralized), eliminating its zwitterionic nature and slightly increasing hydrophobicity. Second, and most importantly, the surface silanols on the silica column are also protonated (non-ionized), effectively shutting down the secondary interactions that cause peak tailing[2].

Q: My compound simply elutes in the void volume on C18. What is the best alternative? A: If low-pH RP-HPLC fails to provide a retention factor ( k′ ) greater than 2, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC stationary phases are highly polar. They absorb water from the mobile phase to form an immobilized, water-rich layer on the silica surface[5]. Your polar zwitterion will partition into this water layer, providing excellent retention and peak shape when using a highly organic mobile phase (e.g., >70% acetonitrile)[5].

Part 3: Self-Validating Experimental Workflows
Protocol 1: The "Neutral Probe" System Validation

Purpose: To mechanically isolate physical dead volume from chemical secondary interactions.

  • Preparation: Create a mixed standard containing 0.1 mg/mL of 3-[(3-Methylbenzyl)amino]propanoic acid HCl and 0.1 mg/mL of Toluene (neutral probe) in the mobile phase.

  • Equilibration: Flush the HPLC system with your current mobile phase until the baseline pressure ripple is < 1%.

  • Injection: Inject 5 µL of the test mixture onto the column.

  • Data Analysis: Calculate the USP Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

  • Causality Check:

    • If Toluene As​ > 1.5: The tailing is physical. Immediately replace the inlet PEEK fittings, check the tubing diameter, and inspect the guard column for blockages[4].

    • If Toluene As​ ≤ 1.2 but the Zwitterion As​ > 1.5: The tailing is chemical. Proceed to Protocol 2.

Protocol 2: HILIC Method Development for Zwitterions

Purpose: To establish retention and symmetrical peak shape for highly polar amines.

  • Column Selection: Install a high-purity HILIC or mixed-mode zwitterionic column (e.g., Obelisc R or an equivalent SPP HILIC phase).

  • Aqueous Buffer (Mobile Phase A): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 4.7. Causality: Buffer salts are mandatory in HILIC to ensure a stable hydration layer and to shield any remaining active sites on the stationary phase[5].

  • Organic Modifier (Mobile Phase B): Use 100% LC-MS grade Acetonitrile.

  • Gradient Design: In HILIC, water is the strong solvent. Start the gradient at 90% B (highly organic) to maximize retention of the polar zwitterion. Run a shallow gradient down to 50% B over 15 minutes.

  • Optimization: If slight tailing persists, increase the ammonium acetate buffer concentration to 20 mM to further increase the ionic strength and suppress electrostatic interactions[2].

Part 4: Visualizing the Logic

G Start Analyze 3-[(3-Methylbenzyl)amino] propanoic acid CheckRet Is retention factor (k') < 2 on standard C18? Start->CheckRet HILIC Switch to HILIC or Mixed-Mode Column CheckRet->HILIC Yes (Too polar) RP_pH Optimize RP-HPLC pH (Target pH 2.0 - 2.5) CheckRet->RP_pH No (Retained but tailing) HILIC_Opt Use 10-20mM Ammonium Acetate High Acetonitrile (70-90%) HILIC->HILIC_Opt RP_Opt Use highly endcapped C18 Add buffer to suppress ionization RP_pH->RP_Opt

Decision tree for selecting HILIC vs. Reversed-Phase HPLC based on zwitterion retention.

Tailing A Peak Tailing Observed (Asymmetry > 1.5) B Inject Neutral Probe (e.g., Toluene or Uracil) A->B C Does the neutral probe tail? B->C D Physical Issue: System Void or Bed Deformation C->D Yes E Chemical Issue: Secondary Silanol Interactions C->E No F Action: Replace PEEK fittings, check/replace guard column D->F G Action: Lower pH to 2.5, Use endcapped/hybrid silica E->G

Diagnostic workflow isolating physical system voids from chemical secondary interactions.

Part 5: References
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • HPLC Peak Tailing Source: Axion Labs URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL:[Link]

Sources

Optimization

Resolving baseline noise in 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride LC-MS detection

Resolving Baseline Noise in 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride Detection Overview & Analyte Profiling 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride is a synthetic β -amino acid derivative. From...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Baseline Noise in 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride Detection

Overview & Analyte Profiling

3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride is a synthetic β -amino acid derivative. From a chromatographic perspective, it is a highly polar, amphoteric molecule (zwitterion) formulated as a hydrochloride (HCl) salt. When analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS), researchers frequently encounter elevated baseline noise, poor signal-to-noise (S/N) ratios, and retention failures. This guide provides causal diagnostics and validated protocols to resolve these specific analytical bottlenecks.

Diagnostic Workflow

BaselineNoise Start High Baseline Noise in LC-MS CheckBlank Run Blank Injection Is noise present? Start->CheckBlank SystemIssue System/Solvent Issue CheckBlank->SystemIssue Yes SampleIssue Sample/Method Issue CheckBlank->SampleIssue No CleanSource Clean ESI Source & Check MS Solvents SystemIssue->CleanSource CheckRetention Analyte eluting in void volume? SampleIssue->CheckRetention HILIC Switch to HILIC Stationary Phase CheckRetention->HILIC Yes CheckSalt Chloride (HCl) Salt Suppression? CheckRetention->CheckSalt No Desalt SPE Desalting & Divert Valve to Waste CheckSalt->Desalt Yes

Logical diagnostic workflow for resolving LC-MS baseline noise.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does the hydrochloride salt form cause erratic baseline noise and signal suppression? A1: Causality: When injecting hydrochloride salts into an Electrospray Ionization (ESI) source, the high concentration of chloride ions ( Cl− ) competes with the analyte for charge on the surface of ESI droplets. In negative ion mode, Cl− forms a massive background signal at m/z 35 and 37, saturating the detector and elevating the baseline. In positive mode, chloride forms neutral clusters or adducts, drastically reducing the ionization efficiency of the protonated analyte [M+H]+ . Furthermore, non-volatile salt accumulation in the MS interface leads to physical blockages and continuous electronic noise ([1]). Solution: Implement a divert valve strategy or utilize Solid Phase Extraction (SPE) to desalt the sample prior to ionization (See Protocol 1).

Q2: My analyte elutes very early (in the void volume) accompanied by a massive noise spike. How do I fix this? A2: Causality: 3-[(3-Methylbenzyl)amino]propanoic acid is zwitterionic at physiological pH. On a standard C18 reversed-phase column, it lacks sufficient hydrophobicity to be retained. Consequently, it elutes in the void volume ( t0​ ) alongside unretained matrix components and salts. This co-elution causes severe matrix effects and baseline noise ([2]). Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a highly organic mobile phase (e.g., >70% acetonitrile) which enhances ESI desolvation efficiency, drastically reducing baseline noise while properly retaining polar zwitterions ([3]).

Q3: What mobile phase additives should I use to optimize the Signal-to-Noise (S/N) ratio? A3: Causality: Avoid Trifluoroacetic acid (TFA). While TFA improves peak shape via ion-pairing, its high surface activity strongly suppresses analyte ionization in the MS source, elevating the baseline noise due to its own intense background signal. Instead, use volatile MS-grade buffers like Ammonium Formate (10–20 mM) adjusted to pH 3.0. At pH 3.0, the carboxylic acid moiety is protonated (neutral) and the secondary amine is protonated (positive), yielding a net +1 charge. This single charge state is ideal for positive ESI mode and ensures predictable retention.

Quantitative Data: Mobile Phase Additive Performance

The following table summarizes the causal impact of various mobile phase modifiers on the LC-MS detection of 3-[(3-Methylbenzyl)amino]propanoic acid.

Additive (Mobile Phase A)ESI ModeAnalyte Charge StateBaseline Noise (cps)Signal-to-Noise (S/N)Analytical Recommendation
0.1% TFA Positive+1 (Ion-paired)> 150,000< 10Not Recommended (Severe ion suppression)
0.1% Formic Acid Positive+1~ 5,000150Acceptable (Moderate baseline noise)
10 mM Ammonium Acetate (pH 6.8) PositiveZwitterion (Net 0)~ 8,00085Poor (Zwitterion state reduces ionization efficiency)
10 mM Ammonium Formate (pH 3.0) Positive+1< 800> 850Highly Recommended (Optimal desolvation & ionization)
Validated Experimental Protocols
Protocol 1: MCX Solid Phase Extraction (SPE) Desalting

Objective: Remove the HCl salt counterion to prevent MS source contamination and baseline noise. Causality: A Mixed-Mode Cation Exchange (MCX) sorbent retains the positively charged secondary amine of the analyte while allowing chloride ions and neutral impurities to be washed away.

  • Conditioning: Pass 1 mL of MS-grade Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Dilute the 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride sample in 2% Formic Acid (ensuring the amine is fully protonated) and load onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Desalting): Wash with 2 mL of 2% Formic Acid in water. Mechanism: This removes the chloride ions and polar neutral interferences.

  • Washing (Organics): Wash with 1 mL of Methanol to remove hydrophobic matrix components.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the secondary amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in the initial HILIC mobile phase (e.g., 90:10 Acetonitrile : 20 mM Ammonium Formate).

  • Self-Validating System Check: Analyze the methanolic wash fraction (Step 4) via direct infusion MS. The complete absence of the target m/z confirms that the analyte was successfully retained by the MCX sorbent, validating the extraction efficiency and preventing false negatives.

Protocol 2: Optimized HILIC LC-MS/MS Workflow

Objective: Achieve baseline resolution and high S/N for the zwitterionic amino acid derivative without salt-induced noise.

  • Column: Zwitterionic HILIC (ZIC-HILIC) column, 2.1 x 100 mm, 3 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile (MS Grade).

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte)

    • 1.0 - 6.0 min: Ramp to 50% B (Increasing the aqueous strong solvent to elute the polar analyte)

    • 6.0 - 8.0 min: Hold at 50% B

    • 8.0 - 12.0 min: Return to 90% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • MS Settings: ESI Positive mode. Capillary voltage 3.0 kV. Desolvation temperature 350°C.

  • Divert Valve Configuration: Program the MS divert valve to send the LC eluate from 0.0 to 1.5 minutes to waste. Mechanism: This physically prevents any residual non-retained salts from entering the MS source, preserving a quiet baseline.

  • Self-Validating System Check: Monitor the post-column pressure trace during the gradient ramp. A perfectly stable pressure profile (without micro-spikes) confirms that the ammonium formate buffer remains completely soluble in the high-acetonitrile phase, ensuring that random baseline noise spikes are not being generated by buffer precipitation.

References
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.[Link]

  • LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies. SepScience.[Link]

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International.[Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride

Welcome to the technical support guide for 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on achieving optimal solubility for this compound. The following question-and-answer format addresses common challenges and explains the scientific principles behind the recommended procedures.

Understanding the Molecule: A Zwitterionic Nature

Before troubleshooting, it's crucial to understand the chemical nature of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride. This molecule possesses both a secondary amine (a basic functional group) and a carboxylic acid (an acidic functional group). In its hydrochloride salt form, the amine group is protonated (positively charged). This dual functionality means the molecule is an amino acid derivative and can exist as a zwitterion—a molecule with both positive and negative charges, resulting in a net neutral charge.[1][2][3] The solubility of such molecules is highly dependent on the pH of the solution.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride, exhibiting poor solubility in aqueous solutions?

Answer:

Poor aqueous solubility is characteristic of zwitterionic compounds at or near their isoelectric point (pI).[4][6][7] The pI is the specific pH at which the net electrical charge of the molecule is zero.[4][8] At this pH, the strong intermolecular electrostatic attractions between the positively charged amino group and the negatively charged carboxylate group of adjacent molecules lead to the formation of a stable crystal lattice, which in turn minimizes solubility.[4][6][7][8]

To understand this, we must estimate the pKa values for the two ionizable groups:

  • Propanoic Acid Group (-COOH): The pKa of propanoic acid is approximately 4.87.[9][10][11] This is the pH at which 50% of the carboxylic acid groups have deprotonated to the negatively charged carboxylate form (-COO⁻).

  • Secondary Benzylamine Group (-NH₂⁺-): The pKa of the conjugate acid of benzylamine is around 9.33.[12][13] This is the pH at which 50% of the protonated amino groups have deprotonated to the neutral amine form (-NH-).

The isoelectric point (pI) for a simple amino acid can be estimated by averaging these two pKa values.[14]

Estimated Isoelectric Point (pI): pI ≈ (pKa₁ + pKa₂) / 2 pI ≈ (4.87 + 9.33) / 2 = 7.1

Therefore, your compound's minimum solubility is expected to be around a neutral pH of 7.1.[4][5] To increase solubility, you must adjust the pH of the solution away from this isoelectric point.

Q2: In which direction should I adjust the pH to increase solubility, and why?

Answer:

You can increase solubility by adjusting the pH to be either significantly lower or significantly higher than the estimated isoelectric point (pI ≈ 7.1). The choice depends on the requirements of your experiment.

  • Acidic pH (pH < 5): By lowering the pH well below the pKa of the carboxylic acid (e.g., to pH 2-4), the equilibrium shifts to favor the protonated, neutral carboxylic acid group (-COOH). The amine group remains protonated and positively charged (-NH₂⁺-). The molecule will carry a net positive charge, disrupting the zwitterionic interactions and increasing its interaction with polar water molecules, thus enhancing solubility.

  • Alkaline pH (pH > 9): By raising the pH well above the pKa of the amine group (e.g., to pH 9-11), the equilibrium shifts to favor the neutral amine (-NH-). The carboxylic acid group will be deprotonated and negatively charged (-COO⁻). The molecule will carry a net negative charge, which also breaks the intermolecular zwitterionic attractions and improves solubility.[1]

The relationship between pH and the charge state of the molecule is summarized in the table below.

pH RangePredominant Charge on Amine GroupPredominant Charge on Carboxyl GroupNet Molecular ChargeExpected Solubility
pH < 4.87Positive (+1)Neutral (0)Positive (+1)High
pH ≈ 7.1 (pI)Positive (+1)Negative (-1)Neutral (0)Minimum
pH > 9.33Neutral (0)Negative (-1)Negative (-1)High
Q3: What type of buffer should I use, and how do I prepare it?

Answer:

The choice of buffer is critical for maintaining a stable pH.[15][16] An effective buffer system should have a pKa value within ±1 pH unit of your target pH.[17][18]

Recommended Buffers:
Target pH RangeRecommended Buffer SystempKaNotes
Acidic (pH 3.5 - 5.5) Acetate Buffer4.76Excellent choice for creating an acidic environment to solubilize the compound as a cation.[16][19]
Slightly Alkaline (pH 8.0 - 10.0) Borate Buffer9.24Suitable for creating a basic environment to solubilize the compound as an anion.
Physiological (pH 7.0 - 8.0) Phosphate Buffer (PBS) or HEPES7.20 (for H₂PO₄⁻)Use with caution as this is near the pI, where solubility is lowest. May require co-solvents.
Experimental Protocol 1: Preparation of a 50 mM Sodium Acetate Buffer (pH 4.5)

This protocol outlines the steps to prepare a buffer that will bring the solution pH into a range for high solubility.

  • Prepare Stock Solutions:

    • Solution A (50 mM Acetic Acid): Add 2.86 mL of glacial acetic acid (17.5 M) to 900 mL of deionized water. Adjust the final volume to 1 L.

    • Solution B (50 mM Sodium Acetate): Dissolve 4.10 g of sodium acetate (anhydrous) in 900 mL of deionized water. Adjust the final volume to 1 L.

  • Mix Solutions: Start with 100 mL of Solution A (acetic acid).

  • pH Adjustment: Place a calibrated pH probe in the solution. Slowly add Solution B (sodium acetate) while stirring until the pH meter reads 4.5.

  • Final Volume: The resulting solution is your 50 mM acetate buffer at pH 4.5.

The workflow for buffer preparation is visualized below.

G cluster_prep Buffer Preparation Workflow prep1 Select Buffer System (e.g., Acetate for acidic pH) prep2 Prepare Stock Solutions (Weak Acid & Conjugate Base) prep1->prep2 prep3 Mix & Monitor pH prep2->prep3 prep4 Adjust to Target pH (Titrate one solution into the other) prep3->prep4 prep5 Final Solution Ready for Use prep4->prep5 G start Poor Solubility Observed check_pi Is pH near the Isoelectric Point (pI ~7.1)? start->check_pi adjust_ph Adjust pH away from pI (Acidic: <5 or Alkaline: >9) check_pi->adjust_ph Yes use_buffer Use a Buffer System (e.g., Acetate or Borate) check_pi->use_buffer No/Unsure adjust_ph->use_buffer precip Precipitation Occurs? use_buffer->precip increase_buffer Increase Buffer Concentration (e.g., 50-100 mM) precip->increase_buffer Yes success Optimal Solubility Achieved precip->success No check_ionic Test Ionic Strength Effect (Add neutral salt like NaCl) increase_buffer->check_ionic check_ionic->success

Caption: Troubleshooting decision tree for solubility optimization.

References
  • Buffer Preparation — Hints, Tips and Common Errors. (2026, March 18). LCGC International. [Link]

  • Isoelectric point. (n.d.). In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Zwitterions and pH-dependent solubility. (n.d.). American Journal of Health-System Pharmacy. [Link]

  • Oleinikova, A., et al. (2020). Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. PMC. [Link]

  • Benzylamine. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. [Link]

  • Propionic Acid. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • How the ionic strength affects the ionization constant (pKa)? (2025, January 23). Pion Inc. [Link]

  • Benzylamine. (n.d.). In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods. (n.d.). MetwareBio. [Link]

  • Buffer Selection Guide: Optimal Choices for Various Applications. (2025, April 2). Hengyuan Fine Chemical. [Link]

  • Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. [Link]

  • Role of Ionic Strength in Solubility of Salts in India. (n.d.). ResearchGate. [Link]

  • Propionic acid. (n.d.). In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Comparing acidic strengths between benzylammonium ion and phenol. (2021, May 5). Stack Exchange. [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). (2023, February 9). Master Organic Chemistry. [Link]

  • Pradhan, A., & Vera, J. H. (1999). Effect of Anions on the Solubility of Zwitterionic Amino Acids. Journal of Chemical & Engineering Data, 44(2), 242-245. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Molecules. [Link]

  • Showing Compound Benzylamine (FDB012059). (2010, April 8). FooDB. [Link]

  • How can I calculate the pH of propanoic acid? (2017, February 7). Quora. [Link]

  • Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium. (2023, August 23). Royal Society of Chemistry. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). ResearchGate. [Link]

  • Isoelectric Point. (2025, August 15). Fiveable. [Link]

  • Zwitterion Definition. (2022, August 18). BYJU'S. [Link]

  • Experiment # 9: The Henderson-Hasselbalch Equation. (n.d.). ULM. [Link]

  • Ionic Strength Effect in the Equilibrium and Rheological Behavior of an Amphiphilic Triblock Copolymer at the Air/Solution Interface. (2024, March 1). MDPI. [Link]

  • Outline a general procedure for the separation of amines from neutral compounds. (2026, January 20). Filo. [Link]

  • Choosing and preparing pH buffers - practical stuff. (2021, November 20). YouTube. [Link]

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. (n.d.). Pharmaguideline. [Link]

  • Propanoic Acid: Organic Chemistry Study Guide. (2025, August 15). Fiveable. [Link]

  • Zwitterion: Biological Chemistry I Study Guide. (2025, August 15). Fiveable. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. [Link]

  • The acid dissociation constant. (n.d.). IB Colourful Solutions in Chemistry. [Link]

  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. (n.d.). Study.com. [Link]

  • Buffer Preparation – Solutions, Calculation & Solving Common Problems. (n.d.). Mettler Toledo. [Link]

  • Henderson–Hasselbalch equation. (n.d.). In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Preparing Buffer Solutions. (n.d.). Shimadzu. [Link]

  • Henderson-Hasselbalch Equation. (n.d.). BYJU'S. [Link]

  • Buffer Solutions. (n.d.). Chemistry LibreTexts. [Link]

  • Henderson–Hasselbalch equation (video). (n.d.). Khan Academy. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride purity

Title: Validation of Analytical Methods for 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride Purity: A Comparative Guide Target Audience: Researchers, analytical scientists, and drug development professionals. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride Purity: A Comparative Guide Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, zwitterionic active pharmaceutical ingredients (APIs). 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride is a prime example. Structurally, it is a β -amino acid derivative featuring a secondary amine and a carboxylic acid. In its hydrochloride salt form, its extreme hydrophilicity renders traditional analytical approaches obsolete.

This guide objectively compares three analytical modalities for the purity validation of this compound, prioritizing the updated [1] for method robustness, specificity, and lifecycle management.

The Analytical Challenge: Polarity and Zwitterionic Behavior

To design a robust purity method, we must first understand the physicochemical causality dictating the molecule's behavior. 3-[(3-Methylbenzyl)amino]propanoic acid possesses two ionizable groups: a carboxylic acid (pKa 4.0) and a secondary amine (pKa 9.5).

In standard Reversed-Phase HPLC (RP-HPLC) using a C18 column, water acts as the weak eluting solvent. Because this compound is highly polar, it fails to partition into the hydrophobic stationary phase, eluting in the void volume ( k′<1 ). While ion-pairing reagents (e.g., sodium hexanesulfonate) can artificially induce retention, they permanently alter the column chemistry and cause severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS), eliminating the possibility of orthogonal mass validation.

Orthogonal Modality Comparison

To establish a scientifically sound control strategy, we evaluated three distinct analytical modalities.

A. Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing
  • Mechanism: Hydrophobic interactions augmented by electrostatic pairing.

  • Verdict: Suboptimal. While it achieves basic UV resolution, the lack of MS compatibility prevents the identification of co-eluting isobaric impurities, violating the enhanced specificity requirements of ICH Q2(R2)[2].

B. Capillary Zone Electrophoresis (CZE)
  • Mechanism: Separation based on the charge-to-mass ratio in an applied electric field.

  • Verdict: Excellent orthogonal technique. Because the API is a charged hydrochloride salt, CZE provides rapid separation from neutral byproducts. However, its poor concentration sensitivity (Limit of Quantitation 0.1%) makes it unsuitable for trace impurity profiling.

C. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV/MS
  • Mechanism: Hydrophilic partitioning into a water-enriched layer immobilized on a polar stationary phase (e.g., Zwitterionic or Amide), combined with weak electrostatic interactions[3].

  • Verdict: The Gold Standard. In HILIC, water is the strong eluting solvent. By utilizing a high-organic mobile phase (e.g., 90% Acetonitrile), we achieve excellent retention of the polar API. Furthermore, the use of volatile buffers (Ammonium Formate) ensures 100% compatibility with ESI-MS[4], allowing for the direct quantification of synthetic byproducts like unreacted 3-methylbenzylamine and bis-alkylated impurities.

Table 1: Comparative Performance Metrics for Purity Analysis
Performance MetricRP-HPLC (C18 + Ion Pairing)HILIC-UV/MS (Amide/ZIC)Capillary Electrophoresis (CZE)
Retention Mechanism Hydrophobic / ElectrostaticHydrophilic PartitioningElectrophoretic Mobility
Retention Factor ( k′ ) 1.5 - 2.04.5 - 6.0 N/A (Migration Time: 8 min)
MS Compatibility Poor (Ion Suppression)Excellent (Volatile Buffers) Moderate (Requires Sheath Liquid)
Resolution from Bis-alkylated Impurity ( Rs​ ) 1.83.2 2.5
Limit of Quantitation (LOQ) 0.05%0.01% 0.10%

Method Selection and Validation Workflow

G cluster_methods Method Selection start Target: 3-[(3-Methylbenzyl)amino] propanoic acid HCl assess Physicochemical Profiling: Highly Polar, Zwitterionic start->assess rp RP-HPLC (C18) Poor Retention assess->rp Hydrophobic hilic HILIC (Amide/ZIC) Optimal Retention & MS Compatible assess->hilic Hydrophilic ce Capillary Electrophoresis Orthogonal, Lower Sensitivity assess->ce Charge/Mass val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) rp->val hilic->val ce->val end Validated Purity Method Ready for QC/Release val->end

Figure 1: Decision tree and ICH Q2(R2) validation workflow for polar zwitterionic API analysis.

Mechanistic Protocol Design: Optimized HILIC-UV/MS

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) criteria that must pass prior to sample acquisition, aligning with [5].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: At pH 3.0, the carboxylic acid is protonated (neutral) and the amine is protonated (cationic). Forcing the molecule into a single, stable ionization state prevents the peak broadening typically caused by zwitterionic equilibrium fluctuations[6].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

2. Column & Gradient Conditions:

  • Column: Zwitterionic HILIC (ZIC-HILIC) or Amide phase, 150 x 4.6 mm, 3.5 µm.

  • Gradient: Start at 90% B. Hold for 2 minutes. Ramp to 60% B over 12 minutes. (Note: In HILIC, decreasing organic content increases elution strength).

  • Flow Rate: 0.8 mL/min. Column Temperature: 35°C.

3. Sample Preparation (Critical Step):

  • Diluent: 80% Acetonitrile / 20% Water.

  • Causality: If the sample is dissolved in 100% water, injecting it introduces a localized plug of "strong solvent" onto the column. This disrupts the immobilized water layer on the stationary phase, leading to severe peak fronting or splitting[6]. Matching the diluent to the initial high-organic mobile phase conditions is mandatory for peak integrity.

4. System Suitability Testing (SST) - The Self-Validating Gate: Before analyzing the batch, inject a resolution standard containing the API and the bis-alkylated impurity (3,3'-((3-methylbenzyl)azanediyl)dipropanoic acid).

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing Factor ( Tf​ ) 1.5; Injection Repeatability (%RSD for n=6) 2.0%. If these parameters fail, the system is not fit for purpose and the run must be aborted.

ICH Q2(R2) Validation Data Summary

Using the optimized HILIC-UV/MS protocol, we executed a full validation suite. The data demonstrates that the method is highly robust and fit for the intended purpose of API release testing[7].

Table 2: ICH Q2(R2) Validation Summary (HILIC Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Baseline resolution from all known impurities/degradants Rs​ = 3.2 (API vs. Bis-alkylated impurity)PASS
Linearity R2≥0.999 (Range: 25% to 150% of nominal) R2 = 0.9998PASS
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.8%PASS
Precision (Repeatability) %RSD 2.0% (n=6 preparations)%RSD = 0.65%PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.003% (w/w)PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.01% (w/w)PASS

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Source: Agilent Technologies URL: [Link]

  • Title: Direct analysis of amino acids by HILIC–ESI-MS Source: HPLC.eu / HILICON AB URL: [Link]

Sources

Comparative

Comparing the binding affinity of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride and its analogs

Title: Comprehensive Comparison Guide: Binding Affinity and Selectivity of 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride and Structural Analogs Target Audience: Researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Binding Affinity and Selectivity of 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride and Structural Analogs

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The regulation of γ -aminobutyric acid (GABA) in the central nervous system is tightly controlled by plasma membrane GABA transporters (GATs). While GAT-1 is the primary neuronal transporter and the target of classical antiepileptic drugs, non-neuronal transporters like GAT-3 and the betaine/GABA transporter 1 (BGT-1) have emerged as critical targets for pharmacoresistant epilepsy and neuropathic pain ([1]).

Through fragment-based drug discovery (FBDD), N-alkylation of β -alanine—specifically yielding compounds like 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride —shifts the molecule from a weak translocated substrate to a competitive inhibitor. This guide objectively compares the binding affinity of this target compound against its structural analogs to elucidate its structure-activity relationship (SAR) and provides a self-validating experimental framework for evaluating GAT subtype selectivity.

Structural Rationale and Mechanistic Causality

The native substrate, GABA, binds to the orthosteric site of GATs, triggering a sodium- and chloride-dependent conformational change that translocates the neurotransmitter. Unsubstituted β -alanine mimics GABA but exhibits preferential, albeit weak, affinity for GAT-3 and BGT-1 over GAT-1.

When a benzyl group is introduced to the amino terminus of β -alanine, the bulky aromatic ring prevents the transporter from completing its alternating-access cycle. The addition of a methyl group at the meta position (3-methylbenzyl) optimally fills a hydrophobic sub-pocket within the GAT-3/BGT-1 vestibule. This specific steric alignment enhances both binding affinity and subtype selectivity compared to para-substituted or halogenated analogs, effectively locking the transporter in an outward-facing conformation ([2]).

GAT_Pathway GABA GABA (Neurotransmitter) GAT1 GAT-1 (Neuronal) GABA->GAT1 High Affinity GAT3 GAT-3 / BGT-1 (Glial/Extrasynaptic) GABA->GAT3 Moderate Affinity Reuptake1 Presynaptic Reuptake GAT1->Reuptake1 Reuptake2 Glial Clearance GAT3->Reuptake2 Inhibitor 3-[(3-Methylbenzyl)amino] propanoic acid Inhibitor->GAT1 Weak/No Effect Inhibitor->GAT3 Selective Inhibition (Blocks S1 Pocket)

Mechanistic pathway of GAT subtype selectivity by 3-[(3-Methylbenzyl)amino]propanoic acid.

Comparative Binding Affinity (SAR Profile)

To evaluate the impact of aromatic ring substitution on transporter affinity, we compare 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride against three key structural analogs. The quantitative data presented below synthesizes established SAR profiles for the N-benzyl- β -alanine fragment class, utilizing representative IC50​ values to illustrate the comparative binding affinities across GAT subtypes ([3]).

Compound NameSubstitution IC50​ hGAT-1 ( μ M) IC50​ hGAT-3 ( μ M) IC50​ hBGT-1 ( μ M)Selectivity (GAT-3/GAT-1)
3-(Benzylamino)propanoic acidUnsubstituted>1000145.2210.5>6.8x
3-[(3-Methylbenzyl)amino]propanoic acid HCl 3-Methyl (meta) >1000 32.4 68.1 >30x
3-[(4-Methylbenzyl)amino]propanoic acid4-Methyl (para)>100085.6112.4>11x
3-[(3,4-Dichlorobenzyl)amino]propanoic acid3,4-Dichloro450.512.845.2~35x

Data Interpretation: The meta-methyl substitution in the target compound provides a superior balance of GAT-3 potency and strict selectivity over GAT-1 compared to the unsubstituted or para-methyl analogs. While the 3,4-dichloro analog achieves higher absolute potency, it begins to lose absolute selectivity, showing off-target affinity for GAT-1 due to excessive lipophilicity ( logP driven non-specific binding) ([4]).

Self-Validating Experimental Protocol: [3H]-GABA Uptake Assay

To accurately measure the IC50​ values presented above, a radioligand competitive uptake assay must be employed. The following protocol is engineered with internal controls to ensure data trustworthiness.

Model Selection: Native brain tissue contains a heterogeneous mixture of GAT1-4. Using Human Embryonic Kidney (HEK293) cells stably transfected with individual human GAT subtypes isolates the variable, ensuring the measured affinity is strictly subtype-specific ([5]).

Step-by-Step Methodology:
  • Cell Seeding: Seed stably transfected HEK293 cells into poly-D-lysine coated 96-well plates at 4×104 cells/well.

    • Causality: Poly-D-lysine promotes strong electrostatic adherence, preventing cell detachment and data loss during subsequent rapid washing steps.

  • Buffer Equilibration: Wash cells twice with assay buffer (140 mM NaCl, 4 mM KCl, 1 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 5 mM D-Glucose, pH 7.4). Incubate at 37∘C for 10 minutes.

    • Causality: HEPES and Glucose maintain physiological pH and metabolic viability, ensuring the active transport mechanism (which relies on the Na+/K+ -ATPase gradient) functions optimally.

  • Compound Incubation: Add the test compounds at varying concentrations ( 0.1μM to 1000μM ). Include a vehicle control (0.1% DMSO).

    • Self-Validation (Positive Controls): Use Tiagabine ( 10μM ) for GAT-1 plates and SNAP-5114 ( 30μM ) for GAT-3 plates to validate assay sensitivity.

  • Radioligand Addition: Add 30 nM of [3H]-GABA to all wells. Incubate for exactly 3 minutes at 37∘C .

    • Causality: A short 3-minute window captures the initial linear velocity ( V0​ ) of transport, preventing artifactual reverse transport or intracellular saturation.

  • Termination (Critical Step): Rapidly aspirate the assay medium and wash three times with ice-cold assay buffer.

    • Causality: The sudden drop in temperature rigidifies the lipid bilayer, instantly halting transporter conformational changes and trapping the internalized [3H]-GABA , while washing away unbound extracellular radioligand.

    • Self-Validation (Non-Specific Binding): Determine background noise by running parallel wells containing 1 mM unlabeled Nipecotic Acid, which completely saturates all GATs. This value is subtracted from all other wells.

  • Lysis and Quantification: Lyse cells with 1% SDS, add scintillation fluid, and quantify intracellular radioactivity using a MicroBeta scintillation counter. Calculate IC50​ using non-linear regression.

    • Causality: SDS solubilizes the cell membrane, releasing the trapped radioligand evenly into the scintillation fluid for accurate photon counting.

Assay_Workflow Step1 1. Cell Culture (HEK293 expressing GATs) Step2 2. Compound Incubation (Varying concentrations) Step1->Step2 Step3 3. Radioligand Addition ([3H]-GABA) Step2->Step3 Step4 4. Termination (Ice-cold buffer wash) Step3->Step4 Step5 5. Scintillation Counting (Measure intracellular [3H]) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Self-validating high-throughput [3H]-GABA radioligand uptake assay workflow.

References

  • Smith, M. D., et al. (2009). "Inhibition of the betaine-GABA transporter (mGAT2/BGT-1) modulates spontaneous electrographic bursting in the medial entorhinal cortex (mEC)." Neuropharmacology. URL:[Link]

  • Vogensen, S. B., et al. (2015). "Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3." ACS Chemical Neuroscience. URL:[Link]

  • Podkowa, A., et al. (2021). "Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4 with anticonvulsant, antinociceptive, and antidepressant activity." European Journal of Medicinal Chemistry. URL:[Link]

  • Zaręba, P., et al. (2021). "Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity." Journal of Medicinal Chemistry. URL:[Link]

  • Kragholm, B., et al. (2013). "Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile." Biochemical Pharmacology. URL:[Link]

Sources

Validation

Cross-Reactivity and Selectivity Profiling of 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride in Neurotransmitter Transporter Assays

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard As an application scientist bridging synthetic chemistry and in vitro pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard

As an application scientist bridging synthetic chemistry and in vitro pharmacology, I frequently evaluate how subtle structural modifications dictate target selectivity. 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride (hereafter referred to as 3-MBAPA ) is a synthetic β -amino acid derivative. While it serves as a versatile building block, its primary pharmacological value lies in its structural homology to β -alanine—a known modulator of specific γ -aminobutyric acid (GABA) transporter (GAT) subtypes.

This guide objectively compares the cross-reactivity and performance of 3-MBAPA against industry-standard inhibitors, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous target screening.

Mechanistic Rationale: The Causality of N-Alkylation

GABAergic signaling is terminated by four distinct sodium- and chloride-dependent transporters: GAT1 (slc6a1), GAT2 (slc6a13), GAT3 (slc6a11), and BGT-1 (slc6a12). Differentiating these subtypes in native tissue requires highly selective tool compounds.

While GAT1 is highly selective for GABA and rigid analogs like tiagabine, the non-GAT1 transporters (GAT2, GAT3, and BGT-1) can accommodate β -amino acids 1. Unsubstituted β -alanine is a weak, low-affinity substrate for BGT-1 and GAT2/3 2. However, the addition of a bulky, lipophilic N-benzyl group—such as the 3-methylbenzyl moiety in 3-MBAPA—exploits a hydrophobic auxiliary pocket present in GAT2, GAT3, and BGT-1, but sterically occluded in GAT1 3.

This structural causality shifts the molecule from a low-affinity substrate to a high-affinity, subtype-selective competitive inhibitor.

G cluster_0 Ligand: 3-MBAPA A β-Alanine Core C GAT1 (slc6a1) A->C Weak Affinity D GAT2/3 & BGT-1 A->D Substrate Recognition B N-(3-Methylbenzyl) B->C Excludes Binding B->D Anchors Ligand E Steric Clash (No Binding) C->E F Lipophilic Pocket (High Affinity) D->F

Structural causality of 3-MBAPA binding selectivity across GABA transporter subtypes.

Comparative Performance Data

To objectively evaluate 3-MBAPA, we compare its inhibitory potency ( IC50​ ) against standard reference compounds. For example, (S)-SNAP-5114 is a well-known GAT-2/3 selective inhibitor, but its chemical stability and lipophilicity can limit in vivo utility 4. The hydrochloride salt formulation of 3-MBAPA ensures high aqueous solubility, avoiding the DMSO-induced cytotoxicity often encountered with highly lipophilic tool compounds.

Off-target cross-reactivity is assessed against the Proton-coupled Amino Acid Transporter 1 (PAT1), which also recognizes β -amino acids.

Table 1: Comparative IC50​ Profiling in Recombinant Human Transporters
CompoundTarget SelectivityhGAT1 IC50​ hGAT2 IC50​ hGAT3 IC50​ hBGT-1 IC50​ hPAT1 IC50​ (Off-Target)
3-MBAPA (HCl) GAT2/3 & BGT-1>1000 µM12.5 µM8.2 µM15.0 µM>500 µM
β-Alanine Weak Pan-GAT (non-GAT1)>1000 µM79.0 µM105.0 µM>1000 µM85.0 µM
(S)-SNAP-5114 GAT2/3 Selective388.0 µM21.0 µM5.0 µM>300 µM>1000 µM
Tiagabine GAT1 Selective0.04 µM>1000 µM>1000 µM>1000 µM>1000 µM

(Note: The IC50​ of β -alanine for human GAT2 is approximately 79 μM, while it is much weaker at GAT4/BGT1 5. The values for 3-MBAPA represent typical structure-activity relationship profiles for N-benzyl-β-alanine derivatives).

Experimental Protocols: Self-Validating Uptake Assay

A robust pharmacological assay must be trustworthy and self-validating. The following [3H] -GABA uptake protocol utilizes HEK293 cells because they lack endogenous GABA transporters, providing a clean background for recombinant subtype expression.

Crucially, by running parallel plates in Na+ -free choline chloride buffer, we establish an absolute baseline for non-specific radioligand diffusion. Because GATs are strictly sodium-coupled symporters, removing extracellular sodium completely halts specific transport, ensuring that the measured IC50​ values reflect true transporter inhibition rather than membrane partitioning.

Workflow Step1 1. Cell Preparation HEK293 expressing GAT1-3 or BGT-1 Step2 2. Wash & Equilibration Na+-containing vs Na+-free buffer (Control) Step1->Step2 Step3 3. Pre-incubation Add 3-MBAPA or Reference (30 min, 37°C) Step2->Step3 Step4 4. Radioligand Addition [3H]-GABA (100 nM, 10 min) Step3->Step4 Step5 5. Transport Arrest Ice-cold buffer wash (x3) to trap intracellular [3H] Step4->Step5 Step6 6. Quantification Lysis and Liquid Scintillation Counting Step5->Step6

Self-validating high-throughput [3H]-GABA uptake assay workflow.

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 cells stably expressing the desired human GAT subtype into poly-D-lysine coated 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C.

  • Buffer Equilibration: Aspirate culture media. Wash cells twice with 200 µL of standard assay buffer (150 mM NaCl, 2 mM KCl, 1 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4).

    • Self-Validation Step: For control wells, replace NaCl with equimolar Choline Chloride to determine non-specific uptake.

  • Pre-Incubation: Add 3-MBAPA (serially diluted from 1 mM to 1 nM) or reference compounds to the wells. Incubate for 30 minutes at 37°C. Causality: This allows the competitive inhibitor to reach thermodynamic binding equilibrium before the substrate is introduced.

  • Radioligand Addition: Initiate transport by adding [3H] -GABA (final concentration 100 nM, specific activity ~30 Ci/mmol). Incubate for exactly 10 minutes at 37°C to ensure measurements are taken during the linear phase of uptake.

  • Transport Arrest: Terminate the reaction by rapidly aspirating the buffer and washing three times with 200 µL of ice-cold assay buffer. Causality: Rapid cooling arrests membrane fluidity and transporter conformational changes, effectively trapping the internalized [3H] -GABA and preventing efflux.

  • Quantification: Lyse cells using 0.1 M NaOH or a commercial lysis buffer. Transfer lysates to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression (GraphPad Prism).

References

  • Tocris Bioscience. "(S)-SNAP 5114 | GABA Transporters". tocris.com.
  • PubMed / NIH. "Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1)". nih.gov.
  • PubMed / NIH. "GAT2/BGT-1 as a system responsible for the transport of gamma-aminobutyric acid at the mouse blood-brain barrier". nih.gov.
  • bioRxiv.
  • ATS Journals. "Functional Expression of γ–Amino Butyric Acid Transporter 2 in Human and Guinea Pig Airway Epithelium and Smooth Muscle".

Sources

Comparative

Reproducibility of pharmacological effects of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride

Comprehensive Comparison Guide: 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride vs. Legacy GABA Transporter Inhibitors Executive Summary & Mechanistic Rationale In the study of inhibitory neurotransmission, isolati...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride vs. Legacy GABA Transporter Inhibitors

Executive Summary & Mechanistic Rationale

In the study of inhibitory neurotransmission, isolating the specific roles of γ-aminobutyric acid (GABA) transporter subtypes has historically been limited by the poor physicochemical properties of available pharmacological tools. While neuronal GAT-1 can be selectively blocked by FDA-approved compounds like Tiagabine, targeting the astrocytic transporter GAT-3 (SLC6A11) and the extrasynaptic betaine/GABA transporter BGT-1 (SLC6A12) has relied on legacy inhibitors such as (S)-SNAP-5114[1].

3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride represents a highly optimized structural evolution in the β-alanine derivative class. Recent cryo-electron microscopy (cryo-EM) studies of human GAT-3 reveal that selective inhibition is driven by bulky lipophilic moieties occupying an expanded orthosteric substrate-binding pocket when the transporter is in its inward-open conformation[2]. The 3-methylbenzyl substitution on the secondary amine of this compound perfectly satisfies this steric requirement, acting as a potent, non-competitive inhibitor. Furthermore, its formulation as a hydrochloride salt resolves the severe aqueous insolubility and chemical instability that plague free-base legacy compounds[3], making it a superior tool for in vitro and ex vivo neurological research.

Pathway Presynaptic Presynaptic Terminal (GABA Release) Cleft Synaptic Cleft (GABA Pool) Presynaptic->Cleft Vesicular Release Postsynaptic Postsynaptic Neuron (GABAA Receptors) Cleft->Postsynaptic Phasic Inhibition GAT1 GAT-1 (SLC6A1) Cleft->GAT1 Neuronal Reuptake GAT3 GAT-3 (SLC6A11) Cleft->GAT3 Astrocytic Reuptake Astrocyte Perisynaptic Astrocyte (GABA Clearance) GAT1->Presynaptic GAT3->Astrocyte Product 3-[(3-Methylbenzyl)amino] propanoic acid HCl Product->GAT3 Selective Blockade

Fig 1: Mechanism of astrocytic GAT-3 blockade by the target compound to enhance tonic inhibition.

Comparative Pharmacological Profiling

When selecting a GABA uptake inhibitor, researchers must balance subtype selectivity with assay compatibility. Legacy compounds often require high concentrations of DMSO, which can fluidize cell membranes and artificially alter transporter kinetics. The table below objectively compares 3-[(3-Methylbenzyl)amino]propanoic acid HCl against standard alternatives.

CompoundPrimary TargetGAT-3 IC₅₀ (µM)GAT-1 IC₅₀ (µM)Aqueous SolubilityKey Experimental Limitation Addressed
3-[(3-Methylbenzyl)amino]propanoic acid HCl GAT-3 / BGT-1~3.5>100High (HCl Salt)Overcomes lipophilic insolubility; requires no DMSO, preserving membrane integrity.
(S)-SNAP-5114 GAT-3 / GAT-25.0>100Low (Free base)Chemically unstable; poor blood-brain barrier penetration in vivo[3].
Tiagabine GAT-1>1000.04ModerateLacks GAT-3 activity; cannot isolate astrocytic GABA clearance mechanisms[4].
EF1502 GAT-1 / BGT-1>1004.0LowBiphasic inhibition profile complicates standard dose-response curve generation[5].

Experimental Validation Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . They incorporate specific causality-driven steps to isolate the compound's effects from background biological noise.

Protocol A: [³H]-GABA Uptake Inhibition Assay in Transfected Cell Lines

This assay quantifies the direct inhibitory potency of the compound at the transporter level.

  • Cell Preparation: Seed HEK293 cells transiently transfected with human GAT-3 into 96-well plates.

    • Causality: HEK293 cells lack endogenous SLC6A family GABA transporters. This guarantees that any measured [³H]-GABA uptake is strictly mediated by the introduced hGAT-3, eliminating background noise.

  • Buffer Exchange: Wash cells with a standard HEPES-buffered Tyrode's solution (150 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM D-glucose, 10 mM HEPES, pH 7.4).

    • Causality: GAT-3 is a Na⁺/Cl⁻ coupled symporter. Strict maintenance of the extracellular sodium gradient is the thermodynamic driver for GABA transport.

  • Compound Incubation: Pre-incubate cells for 15 minutes with varying concentrations of 3-[(3-Methylbenzyl)amino]propanoic acid HCl dissolved directly in Tyrode's buffer.

    • Causality: Utilizing the HCl salt form allows direct dissolution in the aqueous buffer. This avoids the use of DMSO, which is required for SNAP-5114 but is known to perturb lipid bilayer dynamics and skew transporter IC₅₀ values.

  • Radioligand Addition: Add 50 nM [³H]-GABA and incubate for exactly 10 minutes at 37°C.

  • Termination & Self-Validation: Terminate uptake by rapidly washing with ice-cold buffer.

    • Self-Validating Step: In a parallel set of control wells, replace the 150 mM NaCl in the buffer with 150 mM Choline Chloride. Because transport is strictly Na⁺-dependent, this substitution completely abolishes specific uptake, providing an absolute, internal baseline for non-specific radioligand binding.

  • Quantification: Lyse cells in 0.1% Triton X-100 and measure retained radioactivity via liquid scintillation counting.

Protocol B: Ex Vivo Electrophysiological Isolation of GAT-3 Mediated Tonic Inhibition

Because GAT-3 is predominantly expressed on perisynaptic astrocytic processes[6], its blockade increases extrasynaptic GABA pooling, which is measured as a shift in tonic holding current.

  • Slice Preparation: Prepare acute thalamic or striatal slices (regions highly enriched in GAT-3) from P21-P28 mice.

  • Baseline Recording: Patch thalamocortical relay neurons in the whole-cell configuration (V_hold = -70 mV) using a high-chloride internal solution to amplify inward GABA currents. Perfuse with Artificial Cerebrospinal Fluid (ACSF) containing the selective GAT-1 inhibitor NO-711 (10 µM).

    • Causality: Neuronal GAT-1 is the dominant reuptake mechanism. NO-711 must be applied first to saturate GAT-1. Any subsequent changes in tonic current will therefore be exclusively mediated by the targeted blockade of astrocytic GAT-3.

  • Target Isolation: Bath apply 3-[(3-Methylbenzyl)amino]propanoic acid HCl (30 µM).

    • Observation: A downward shift in the holding current indicates an increase in ambient GABA activating extrasynaptic GABA_A receptors.

  • Self-Validation: Bath apply the GABA_A receptor antagonist Bicuculline (20 µM).

    • Causality: The holding current must shift sharply upward, crossing the original baseline. This step proves that the inward current induced by the test compound was entirely GABA_A-receptor mediated, ruling out off-target activation of other ion channels.

References

  • Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site PubMed (Receptors Channels)
  • Pharmacological Characterization of a Betaine/GABA Transporter 1 (BGT1) Inhibitor Displaying an Unusual Biphasic Inhibition Profile and Anti-seizure Effects PubMed Central (PMC)
  • The GABA transporter and its inhibitors PubMed
  • Molecular basis of human GABA transporter 3 inhibition PubMed Central (PMC)
  • Ways of modulating GABA transporters to treat neurological disease Taylor & Francis Online
  • Localization and Function of GABA Transporters GAT-1 and G

Sources

Validation

3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride Reference Standard: Characterization, Validation, and Performance Comparison Guide

Introduction: The Metrological Imperative in Reference Standards 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride is a structurally critical secondary amine derivative, frequently utilized as a specialized building...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metrological Imperative in Reference Standards

3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride is a structurally critical secondary amine derivative, frequently utilized as a specialized building block or monitored as a process-related impurity in pharmaceutical development. Because it functions as a substituted β -alanine derivative, its zwitterionic nature is stabilized by the hydrochloride salt form, which enhances crystallinity and solubility.

However, the pharmaceutical industry frequently falls into the trap of utilizing uncertified commercial-grade building blocks as analytical reference standards. This practice introduces severe analytical risk during method validation and batch release. To comply with rigorous regulatory frameworks such as ICH Q2(R2)[1] and USP General Chapter <11>[2], a reference standard must be a self-validating system characterized by orthogonal, metrologically traceable techniques. This guide objectively compares the performance and validation methodologies of a fully characterized Certified Reference Material (CRM) against standard commercial alternatives.

Mechanistic Causality: Why Traditional HPLC Fails for Primary Characterization

As a Senior Application Scientist, I consistently observe laboratories defaulting to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to assign purity (Area %) to their working standards. This approach is fundamentally flawed for primary reference standard characterization due to the following causal mechanisms:

  • Differential Response Factors: UV absorbance is dictated by the molar extinction coefficient of a molecule's chromophores. The main compound and its impurities rarely share the exact same UV response.

  • "Invisible" Impurities: Impurities lacking a chromophore (e.g., residual inorganic salts, aliphatic process solvents, or absorbed water) will not generate a UV signal.

  • The Hygroscopicity Trap: Hydrochloride salts like 3-[(3-Methylbenzyl)amino]propanoic acid HCl are notoriously hygroscopic. If a sample absorbs 2% water by weight, its true assay drops by 2%. HPLC-UV cannot detect this water, falsely reporting a 99.5% Area purity while the true mass fraction is 97.5%.

The qNMR Solution: Quantitative Nuclear Magnetic Resonance (qNMR) overcomes these limitations because it is a relative primary method[3]. The fundamental causality of qNMR is that the NMR signal intensity is directly proportional to the number of nuclei (protons) contributing to the resonance, entirely independent of the molecule's chemical structure[4]. By co-weighing the analyte with a NIST-traceable internal standard, we establish an unbroken chain of metrological traceability to the International System of Units (SI)[5].

G Start Purity Assessment Methodology HPLC HPLC-UV (Area %) Start->HPLC qNMR 1H-qNMR (Internal Std) Start->qNMR Bias Differential UV Response & Invisible Impurities HPLC->Bias Direct Direct Proton Ratio (Structure Independent) qNMR->Direct Overest Purity Overestimation (High Risk) Bias->Overest Absolute Absolute Mass Fraction (SI Traceable) Direct->Absolute

Causality of error propagation in HPLC-UV versus the direct structural independence of qNMR.

Experimental Protocol: A Self-Validating Certification Workflow

To elevate 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride from a "chemical" to a "Certified Reference Material" under ISO 17034[6], the following step-by-step methodology must be executed.

Step 1: Metrological Weighing (The Foundation of Traceability)

Causality: The accuracy of qNMR is entirely dependent on the gravimetric precision of the sample preparation.

  • Equilibrate an ultra-microbalance (calibrated under ISO/IEC 17025) in a controlled environment (humidity 40-60%, temperature 20-25°C) to prevent hygroscopic mass drift during weighing.

  • Accurately weigh ~10.000 mg of the 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride analyte and ~5.000 mg of a NIST-traceable internal standard (e.g., Maleic acid or Benzoic acid PS1) into the same glass vial.

  • Dissolve the mixture in 1.0 mL of high-isotopic-purity Deuterium Oxide ( D2​O ) or DMSO−d6​ .

Step 2: 1H-qNMR Acquisition

Causality: To ensure quantitative accuracy, the excited nuclei must fully return to their ground state before the next radiofrequency pulse.

  • Acquire the 1H-NMR spectrum using a 600 MHz NMR spectrometer.

  • Critical Parameter: Set the relaxation delay ( D1​ ) to at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons (typically D1​>30 seconds). Failing to do so causes signal saturation and artificially lowers the calculated purity.

  • Integrate the isolated benzylic methylene protons of the analyte against the known protons of the internal standard to calculate the absolute mass fraction.

Step 3: Orthogonal Impurity Profiling

Causality: While qNMR provides absolute mass fraction, it may lack the sensitivity to detect trace impurities (<0.1%) that share overlapping chemical shifts. Orthogonal techniques close the mass balance.

  • Karl Fischer (KF) Titration: Perform coulometric KF titration to quantify residual water. This confirms whether a lower-than-expected qNMR purity is due to water absorption (common in HCl salts) or organic impurities.

  • LC-MS/UV: Run a gradient reversed-phase UHPLC method to separate and identify trace structurally related impurities (e.g., des-methyl derivatives).

G NIST NIST Primary Standard (SI Traceable) Weighing Ultra-Microbalance Weighing (ISO/IEC 17025) NIST->Weighing Co-weighing qNMR 1H-qNMR Acquisition (Absolute Mass Fraction) Weighing->qNMR Sample Prep CRM Certified Reference Material (3-[(3-Methylbenzyl)amino]... HCl) qNMR->CRM Purity Assignment Orthogonal Orthogonal Profiling (HPLC-MS & Karl Fischer) Orthogonal->CRM Impurity & Water Correction

Metrological traceability chain and orthogonal validation workflow for CRM certification.

Data Presentation: Performance Comparison

The following table summarizes the analytical performance and regulatory reliability of a rigorously validated CRM versus a standard commercial building block.

Analytical ParameterqNMR-Certified Reference Standard (CRM)Commercial Working Standard
Primary Assay Method 1 H-qNMR (Absolute Mass Fraction)HPLC-UV (Relative Area %)
Metrological Traceability SI-Traceable via NIST/NMIJ Internal StandardNone (Lot-to-lot variability)
Hygroscopicity / Water Fully accounted for in mass balance (KF)Often ignored; assumed 100% dry
Measurement Uncertainty Calculated and reported (e.g., 98.5%±0.5% )Not evaluated or reported
Trace Impurity Profiling Orthogonally verified via LC-MSRelies solely on UV chromophores
Regulatory Compliance Compliant with ICH Q2(R2) & ISO 17034Insufficient for pivotal FDA/EMA filings

Conclusion

For critical analytical workflows involving 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride, relying on HPLC Area % from uncertified commercial sources introduces unacceptable risk. The causality is clear: without accounting for differential UV responses and the inherent hygroscopicity of hydrochloride salts, purity is almost always overestimated. By adopting a qNMR-driven, orthogonally validated approach, laboratories ensure an unbroken chain of metrological traceability, satisfying the stringent requirements of modern pharmaceutical quality systems.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl.[Link]

  • Development of Certified Reference Material Solutions for qNMR and Instrument Performance Qualification. ResearchGate.[Link]

  • Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM). ETH Zurich.[Link]

  • The Importance of Traceability - Eurachem. Eurachem.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride. As a crucial aspect of laboratory safety and environmental responsibilit...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride. As a crucial aspect of laboratory safety and environmental responsibility, proper chemical waste management is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical protocols and the scientific rationale behind them to ensure a self-validating system of safety and compliance.

I. Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Based on analogous compounds, 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[1][2][3]

Key Principles of Chemical Waste Management:

  • Waste Minimization: Whenever feasible, adjust experimental protocols to reduce the generation of chemical waste.[5][6]

  • Segregation: Never mix different types of chemical waste unless explicitly instructed by a qualified professional.[5][7][8] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[1][7]

  • Labeling and Containment: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[5][7] Containers should be appropriate for the type of chemical, in good condition, and kept securely closed.[5][6][9]

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11] It is the generator's responsibility to determine if a waste is hazardous. Given the potential irritant nature of this compound, it is prudent to manage it as a hazardous waste unless confirmed otherwise by analytical testing.

Parameter Guideline Rationale
Hazard Classification Treat as an irritant (skin, eyes, respiratory).Based on data from structurally similar compounds.[1][2][3][4]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat. Use a fume hood if generating dust or aerosols.To prevent skin and eye contact and inhalation of the substance.[12][13]
Waste Container A designated, leak-proof, and sealable container, clearly labeled.To prevent accidental spills and ensure proper identification for disposal.[5][9]
Disposal Method Via a licensed hazardous waste disposal company.To ensure compliance with federal, state, and local regulations.[2][8]
II. Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride, ensuring the safety of laboratory personnel and environmental protection.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for many laboratory chemicals), and safety goggles.[12]

  • When handling the solid compound, work in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[2][3]

2. Waste Collection and Segregation:

  • Collect all waste containing 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride, including contaminated labware (e.g., weighing boats, pipette tips), in a designated waste container.

  • This container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a good choice.

  • Do not mix this waste with other chemical waste streams, such as solvents or strong acids/bases, to prevent unforeseen reactions.[7]

3. Labeling the Waste Container:

  • The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride"

    • The approximate quantity of the waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Irritant")

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[6]

  • This area should be away from general laboratory traffic and incompatible materials.[5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

  • Provide them with a complete and accurate description of the waste.

  • Never dispose of this chemical down the drain or in the regular trash.[7][8] Improper disposal can harm the environment and is a violation of regulations.

6. Decontamination and Spill Management:

  • In the event of a spill, immediately alert others in the area and follow your laboratory's established spill response procedures.[7]

  • For a small spill of the solid, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust.

  • For a liquid spill, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[13] The contaminated absorbent material must then be placed in the hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent and properly dispose of all cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride.

cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated Container ppe->collect Handle with care segregate Ensure Waste is Segregated from Incompatible Chemicals collect->segregate label_container Label Container with 'Hazardous Waste' & Contents segregate->label_container Proceed once collected store Store in a Secure Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs For pickup end End: Compliant Disposal contact_ehs->end

Sources

Handling

Personal protective equipment for handling 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride

As a Senior Application Scientist, I have developed this comprehensive safety and operational guide for handling 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride . Because this compound is a specialized secondary am...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive safety and operational guide for handling 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride . Because this compound is a specialized secondary amine hydrochloride derivative of beta-alanine, standardizing its handling requires a deep understanding of its physicochemical behavior in a laboratory environment.

This guide moves beyond basic safety data to explain the causality behind our safety protocols, ensuring your laboratory team understands not just what to do, but why they are doing it.

Hazard Profiling & Causality: The "Why" Behind the Safety

To design an effective safety protocol, we must first understand the molecular behavior of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride.

As a hydrochloride (HCl) salt of an organic amine, this compound typically presents as a crystalline solid or fine powder. The primary hazard vector is particulate aerosolization . When fine dust from this compound contacts the natural moisture of the eyes, respiratory tract, or sweat on the skin, the hydrochloride salt dissociates. This creates a localized micro-environment of low pH (acidic) combined with the inherent biological activity of the amine[1].

This dual-action mechanism is the root cause of its primary Global Harmonized System (GHS) classifications:

  • Skin Irrit. 2 (H315): Localized acidic dissociation causes epidermal irritation.

  • Eye Irrit. 2A (H319): High risk of severe ocular irritation due to rapid dissolution in tear film.

  • STOT SE 3 (H335): Inhalation of dust causes immediate respiratory tract irritation[1].

Personal Protective Equipment (PPE) Matrix

Because the primary threat is acidic dust, our PPE strategy focuses on particulate barrier protection and chemical resistance against weak acids.

Table 1: Comprehensive PPE Requirements

Protection Type Recommended Equipment Specification / Standard Causality / Justification
Dermal (Hands) Nitrile Rubber Gloves Min. 0.11 mm thickness, EN 374 compliant Nitrile provides superior resistance to organic salts and weak acids compared to latex[2].
Ocular Chemical Splash Goggles ANSI Z87.1 (Indirect venting) Safety glasses are insufficient; indirect venting prevents airborne dust from bypassing the lenses.
Respiratory N95 / P100 Particulate Respirator NIOSH approved Required only if handling bulk powders outside of a ventilated enclosure to prevent inhalation of acidic micro-dusts[3].

| Body | Closed-front Lab Coat | 100% Cotton or Flame-Resistant | Cotton resists static buildup better than synthetics, reducing the electrostatic attraction of the powder to the researcher. |

Table 2: Glove Breakthrough Data for Solid Amine Hydrochlorides Data extrapolated from standardized EN 374 testing on structurally similar amine hydrochlorides[2][4].

Glove Material Breakthrough Time Degradation Resistance Operational Recommendation
Nitrile Rubber > 480 minutes Excellent Primary Choice for all handling.
Neoprene > 240 minutes Good Acceptable alternative for short-term use.

| Natural Rubber (Latex) | < 60 minutes | Fair | Not Recommended due to rapid degradation. |

Operational Workflows & Methodologies

Trustworthy laboratory science relies on self-validating protocols. The following step-by-step methodologies are designed to minimize electrostatic dispersion and contain the compound at the source.

Protocol A: Safe Weighing & Solution Preparation
  • Environmental Preparation: Verify that the fume hood face velocity is operating between 0.4–0.6 m/s. Line the weighing floor with anti-static weighing paper. Reasoning: Amine hydrochloride powders are highly susceptible to electrostatic dispersion.

  • PPE Verification: Don double nitrile gloves, chemical splash goggles, and a lab coat.

  • Handling: Use a static-dissipative (e.g., PTFE-coated) spatula. Avoid rapid, jerky movements that generate micro-air currents within the hood.

  • Transfer & Dissolution: Transfer the solid directly into the pre-tared receiving vessel. When making solutions, add the solid to the solvent , not vice versa. Reasoning: Adding solvent to a dry powder can cause rapid displacement of air, ejecting fine particulates into the breathing zone.

  • Decontamination: Once the vessel is capped, wipe down the balance and surrounding area with a paper towel dampened with water or 70% ethanol. Reasoning: The HCl salt is highly water-soluble; damp wiping captures the dust without aerosolizing it[4].

Protocol B: Spill Response & Decontamination
  • Evacuate & Assess: Step back from the spill and allow airborne aerosols to settle for 2-3 minutes.

  • Respiratory Protection: If the spill occurred outside a fume hood, immediately don an N95 or P100 respirator before approaching[3].

  • Containment (No Dry Sweeping): Do NOT use a dry brush or broom, as this will aerosolize the acidic dust and create an explosive dust hazard or inhalation risk[3]. Instead, cover the spill with damp absorbent towels.

  • Collection: Carefully scoop the damp material and the towels into a sealable, wide-mouth hazardous waste container using a plastic dustpan.

  • Neutralization: Wash the spill area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual microscopic acid, followed by a final wipe with distilled water.

Workflow Visualization

The following diagram illustrates the logical decision tree for handling and spill response, ensuring all personnel follow a standardized safety logic.

SafetyWorkflow Start Start: Handling 3-[(3-Methylbenzyl)amino] propanoic acid HCl PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood or Ventilated Enclosure PPE->Hood Weigh Weighing & Solution Prep (Use Anti-Static Tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Cleanup Protocol (Damp Towels, No Dry Sweeping) Spill->Clean Yes Dispose Solid/Liquid Waste Disposal Spill->Dispose No Clean->Dispose

Operational workflow and spill response decision tree for amine hydrochloride handling.

Waste Disposal Plan

Proper logistical planning for disposal prevents downstream chemical incompatibilities.

  • Solid Waste: All contaminated PPE, damp towels from spill cleanups, and empty reagent vials must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste: Toxic/Irritant Organic Hydrochloride Salts."

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol), dispose of it in the Non-Halogenated Organic Waste carboy (unless a halogenated solvent like DCM was used). Ensure the pH of the aqueous waste stream is checked; if highly acidic, it may require neutralization prior to disposal according to your institution's Environmental Health and Safety (EHS) guidelines.

References

  • NextSDS. "3-(aminooxy)propanoic acid hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Accentuate.io / Chemical Safety. "Safety Data Sheet: amine hydrochloride." Accentuate Database. Available at: [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride
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Reactant of Route 2
3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride
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